Norvancomycin hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
(1S,2R,18R,19R,22S,25R,28R,40S)-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-19-[[(2R)-2-amino-4-methylpentanoyl]amino]-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C65H73Cl2N9O24.ClH/c1-22(2)11-33(68)57(87)75-48-50(82)25-6-9-37(31(66)13-25)96-39-15-27-16-40(54(39)100-64-55(53(85)52(84)41(21-77)98-64)99-43-20-65(4,70)56(86)23(3)95-43)97-38-10-7-26(14-32(38)67)51(83)49-62(92)74-47(63(93)94)30-17-28(78)18-36(80)44(30)29-12-24(5-8-35(29)79)45(59(89)76-49)73-60(90)46(27)72-58(88)34(19-42(69)81)71-61(48)91;/h5-10,12-18,22-23,33-34,41,43,45-53,55-56,64,77-80,82-86H,11,19-21,68,70H2,1-4H3,(H2,69,81)(H,71,91)(H,72,88)(H,73,90)(H,74,92)(H,75,87)(H,76,89)(H,93,94);1H/t23-,33+,34-,41+,43-,45+,46+,47-,48+,49-,50+,51+,52+,53-,55+,56+,64-,65-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLWFHCJFZGXUAT-UMXPSMRGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)C(CC(C)C)N)O)Cl)CO)O)O)(C)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@@](C[C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)[C@H]([C@H](C(=O)N[C@H](C(=O)N[C@H]5C(=O)N[C@@H]7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)[C@H](NC(=O)[C@H]([C@@H](C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)[C@@H](CC(C)C)N)O)Cl)CO)O)O)(C)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C65H74Cl3N9O24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1471.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
213997-73-0 | |
| Record name | Norvancomycin hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0213997730 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NORVANCOMYCIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OV842925ZC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Norvancomycin Hydrochloride: An In-Depth Technical Guide on its Mechanism of Action Against Gram-positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
Abstract
Norvancomycin hydrochloride, a glycopeptide antibiotic, exhibits potent bactericidal activity against a wide spectrum of Gram-positive bacteria. This technical guide provides a comprehensive overview of the core mechanism of action of norvancomycin, focusing on its interaction with the bacterial cell wall synthesis machinery. Detailed experimental protocols for key assays, quantitative data on its efficacy, and visualizations of the involved signaling pathways are presented to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis
Norvancomycin, structurally similar to vancomycin, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2] The primary target of norvancomycin is the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the nascent peptidoglycan precursor, Lipid II.[1] This high-affinity binding sterically hinders two crucial enzymatic steps in the final stages of peptidoglycan assembly:
-
Transglycosylation: The polymerization of the glycan chains from Lipid II precursors is blocked.[1][3]
-
Transpeptidation: The cross-linking of the peptide side chains of the peptidoglycan is prevented.[1][2]
This dual inhibition leads to the accumulation of peptidoglycan precursors and the formation of a weakened, structurally unsound cell wall.[3] The compromised cell wall is unable to withstand the high internal osmotic pressure of the bacterial cell, ultimately resulting in cell lysis and death.[1][2] This mechanism of action is specific to Gram-positive bacteria due to the exposed nature of their thick peptidoglycan layer, which is readily accessible to large glycopeptide molecules like norvancomycin.[1] In contrast, Gram-negative bacteria possess an outer membrane that acts as a barrier, preventing norvancomycin from reaching its target.[1]
Quantitative Data: In Vitro Efficacy of Norvancomycin
The in vitro activity of norvancomycin is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium.
Table 1: Norvancomycin MIC Values for Staphylococcus Species
| Bacterial Species | Strain Type | Norvancomycin MIC (mg/L) | Reference |
| Staphylococcus aureus | Wild-Type | 1 | [4] |
| Staphylococcus epidermidis | Wild-Type | 2 | [4] |
| Staphylococcus haemolyticus | Wild-Type | 2 | [4] |
| Staphylococcus hominis | Wild-Type | 1 | [4] |
| Staphylococcus epidermidis | Biofilm-forming | MIC ≥ 4 in 64.7% of isolates | [5] |
Table 2: Norvancomycin MIC Values for Other Gram-positive Bacteria
| Bacterial Species | Strain Type | Norvancomycin MIC (mg/L) | Reference |
| Enterococcus faecalis | Vancomycin-Resistant (VRE) | Intermediate to Resistant | [6] |
| Enterococcus faecium | Vancomycin-Resistant (VRE) | Intermediate to Resistant | [6] |
| Listeria monocytogenes | Wild-Type | All isolates susceptible | [7][8][9] |
Signaling Pathways: The Cell Wall Stress Response
Inhibition of peptidoglycan synthesis by norvancomycin triggers a cell wall stress response in Gram-positive bacteria. This response is primarily mediated by two-component systems (TCS) and Serine/Threonine kinases containing PASTA (Penicillin-Binding Protein and Serine/Threonine kinase Associated) domains.
The VanS/VanR Two-Component System
In vancomycin-resistant enterococci (VRE), the VanS/VanR TCS is a key signaling pathway that senses the presence of glycopeptide antibiotics.
-
Sensing: The sensor histidine kinase, VanS, is a transmembrane protein that is thought to be activated by a complex of vancomycin bound to peptidoglycan precursors.[10][11]
-
Signal Transduction: Upon activation, VanS autophosphorylates and then transfers the phosphate group to its cognate response regulator, VanR.[12][13]
-
Response: Phosphorylated VanR acts as a transcriptional activator, inducing the expression of genes that confer vancomycin resistance.[12][13] This typically involves the synthesis of peptidoglycan precursors with a D-Ala-D-Lactate terminus, which has a much lower affinity for glycopeptide antibiotics.
PASTA Kinase Signaling
PASTA kinases are transmembrane serine/threonine kinases that play a crucial role in sensing and responding to cell wall damage.
-
Sensing: The extracellular PASTA domains are thought to recognize muropeptide fragments released during cell wall stress.[14][15]
-
Signal Transduction: This recognition leads to the activation of the intracellular kinase domain, which then autophosphorylates and phosphorylates downstream substrates.[15][16]
-
Response: The downstream signaling cascade can modulate various cellular processes, including peptidoglycan synthesis and antibiotic resistance.[17] In some cases, PASTA kinases can interact with and modulate the activity of two-component systems, creating an integrated signaling network.[1]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[18][19]
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile pipette tips and multichannel pipettor
-
Incubator (35°C)
-
Microplate reader (optional)
Procedure:
-
Prepare Antibiotic Dilutions: a. Dispense 50 µL of CAMHB into all wells of a 96-well plate. b. Add 50 µL of the norvancomycin stock solution (at twice the highest desired concentration) to the first column of wells. c. Perform serial two-fold dilutions by transferring 50 µL from the first column to the second, and so on, down the plate. Discard the final 50 µL from the last dilution column.
-
Inoculate the Plate: a. Dilute the standardized bacterial inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well. b. Add 50 µL of the diluted inoculum to each well, except for the sterility control wells.
-
Controls: a. Growth Control: Wells containing only CAMHB and the bacterial inoculum. b. Sterility Control: Wells containing only CAMHB.
-
Incubation: Incubate the plate at 35°C for 16-20 hours in ambient air.
-
Determine MIC: The MIC is the lowest concentration of norvancomycin that completely inhibits visible bacterial growth. This can be determined by visual inspection or by using a microplate reader to measure optical density.
In Vitro Peptidoglycan Synthesis Assay
This assay measures the incorporation of radiolabeled precursors into peptidoglycan to assess the inhibitory effect of an antibiotic.[20][21]
Materials:
-
Radiolabeled peptidoglycan precursor (e.g., UDP-N-acetylmuramic acid-[14C]pentapeptide or fluorescently labeled Lipid II)[2][3][24][25][26]
-
This compound solution
-
Reaction buffer (e.g., Tris-HCl with MgCl2)
-
Scintillation counter or fluorescence detector
-
HPLC system
Procedure:
-
Reaction Setup: a. In a microcentrifuge tube, combine the bacterial cell membrane preparation, reaction buffer, and the radiolabeled or fluorescently labeled peptidoglycan precursor. b. Add varying concentrations of this compound to different tubes. Include a control with no antibiotic.
-
Incubation: Incubate the reaction mixtures at a temperature optimal for the bacterial enzymes (e.g., 37°C) for a defined period.
-
Termination of Reaction: Stop the reaction by adding a denaturing agent (e.g., boiling in SDS).
-
Separation and Detection: a. Separate the reaction products by HPLC. b. Quantify the amount of incorporated radiolabel or fluorescence in the peptidoglycan fraction using a scintillation counter or fluorescence detector.
-
Data Analysis: Compare the amount of incorporated label in the presence of norvancomycin to the control to determine the extent of inhibition.
Conclusion
This compound is a potent antibiotic that targets a fundamental process in Gram-positive bacteria: cell wall synthesis. Its mechanism of action, centered on the inhibition of peptidoglycan cross-linking and polymerization, provides a robust bactericidal effect. Understanding the intricacies of this mechanism, the quantitative measures of its efficacy, and the cellular responses it elicits is paramount for its effective clinical use and for the development of novel strategies to combat antibiotic resistance. This technical guide serves as a foundational resource for researchers dedicated to advancing our knowledge of this important class of antibiotics.
References
- 1. Convergence of PASTA Kinase and Two-Component Signaling in Response to Cell Wall Stress in Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Determination of norvancomycin epidemiological cut-off values (ECOFFs) for Staphylococcus aureus, Staphylococcus epidermidis, Staphylococcus haemolyticus and Staphylococcus hominis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Antimicrobial resistance profiles of vancomycin-resistant Enterococcus species isolated from laboratory mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Activities against 84 Listeria monocytogenes Isolates from Patients with Systemic Listeriosis at a Comprehensive Cancer Center (1955-1997) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Resistance of Listeria monocytogenes Strains Isolated from Humans in France - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Resistance of Listeria monocytogenes Strains Isolated from Humans, Animals, and Food Products in Russia in 1950–1980, 2000–2005, and 2018–2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Research Portal [researchdiscovery.drexel.edu]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. PASTA kinase-dependent control of peptidoglycan synthesis via ReoM is required for cell wall stress responses, cytosolic survival, and virulence in Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reciprocal Regulation of PASTA Kinase Signaling by Differential Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Growth- and Stress-Induced PASTA Kinase Phosphorylation in Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PASTA kinase signaling regulates peptidoglycan synthesis in Enterococcus faecalis by direct inhibition of UDP-N-acetylglucosamine 1-carboxyvinyl transferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 19. protocols.io [protocols.io]
- 20. In vitro peptidoglycan synthesis assay with lipid II substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. In Vitro Peptidoglycan Synthesis Assay with Lipid II Substrate | Springer Nature Experiments [experiments.springernature.com]
- 22. Large-scale preparation of bacterial cell membranes by tangential flow filtration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Separation of Outer and Inner Membranes - Hancock Lab [cmdr.ubc.ca]
- 24. escholarship.org [escholarship.org]
- 25. Real-time monitoring of peptidoglycan synthesis by membrane-reconstituted penicillin-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Peptidoglycan precursor synthesis along the sidewall of pole-growing mycobacteria | eLife [elifesciences.org]
chemical structure and properties of Norvancomycin hydrochloride
An In-depth Technical Guide to Norvancomycin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for this compound. The information is intended to support research and development efforts in the fields of medicinal chemistry, pharmacology, and drug development.
Chemical Structure and Physicochemical Properties
Norvancomycin is a semi-synthetic glycopeptide antibiotic, closely related to vancomycin.[1] It is primarily used against severe infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] The hydrochloride salt of Norvancomycin is the commonly used pharmaceutical form.
Chemical Structure:
Caption: Chemical structure and identifiers for this compound.
Physicochemical Properties:
The following table summarizes the key physicochemical properties of Norvancomycin and its hydrochloride salt.
| Property | Value | Source(s) |
| Molecular Formula | C₆₅H₇₃Cl₂N₉O₂₄ (Norvancomycin) C₆₅H₇₄Cl₃N₉O₂₄ or C₆₅H₇₃Cl₂N₉O₂₄·HCl (Hydrochloride Salt) | [3][4][5] |
| Molecular Weight | 1435.2 g/mol (Norvancomycin) 1471.69 g/mol (Hydrochloride Salt) | [3][6] |
| Appearance | White to off-white solid/powder. | [2][7] |
| Solubility | Soluble in water (100 mg/mL), slightly soluble in methanol, moderately soluble in ethanol, and insoluble in higher alcohols, acetones, and ethers. | [2][7] |
| pKa | 2.95 ± 0.70 (Predicted) | [7] |
| Stability | Hygroscopic. Solutions are unstable and should be prepared fresh. | [6][7] |
Mechanism of Action
Norvancomycin is a glycopeptide antibiotic that inhibits the synthesis of the bacterial cell wall.[1][8] Its bactericidal activity is primarily directed against Gram-positive bacteria.[1][8] The mechanism involves the following key steps:
-
Binding to Peptidoglycan Precursors: Norvancomycin specifically binds to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of nascent peptidoglycan chains.[1][8]
-
Inhibition of Polymerization and Cross-linking: This binding sterically hinders the transglycosylation and transpeptidation reactions, which are essential for the polymerization and cross-linking of peptidoglycan strands.[8]
-
Cell Wall Destabilization: The inhibition of peptidoglycan synthesis weakens the bacterial cell wall, rendering the bacterium susceptible to osmotic lysis and subsequent cell death.[1][8]
This mechanism is particularly effective against bacteria that have a thick, accessible peptidoglycan layer, such as staphylococci and streptococci.[8] Gram-negative bacteria are generally resistant because their outer membrane prevents Norvancomycin from reaching the peptidoglycan layer.[8]
Caption: Mechanism of action of this compound against Gram-positive bacteria.
Pharmacokinetics
Norvancomycin exhibits poor oral bioavailability and is therefore administered intravenously for systemic infections.[1][9] Key pharmacokinetic parameters are summarized below.
| Parameter | Value | Species | Source(s) |
| Distribution | Widely distributed in various tissues, with the highest concentrations in the kidney and lung. Does not cross the blood-brain barrier. | Rat | [2] |
| Elimination Half-life | 42.43 minutes | Mouse | [2] |
| Clearance Rate | 0.0233 mL·kg⁻¹·min⁻¹ | Mouse | [2] |
Experimental Protocols
In Vitro Antibacterial Susceptibility Testing
This protocol outlines a general method for determining the antibacterial activity of this compound against a target bacterial strain, such as Staphylococcus aureus.
Objective: To determine the minimum inhibitory concentration (MIC) and the zone of inhibition of this compound.
Materials:
-
This compound
-
Bacterial strain (e.g., S. aureus)
-
Mueller-Hinton agar and broth
-
Sterile petri dishes
-
Sterile paper discs
-
Incubator at 37°C
-
Spectrophotometer
Methodology:
-
Preparation of Bacterial Inoculum:
-
A single colony of the test bacterium is inoculated into Mueller-Hinton broth.
-
The culture is incubated at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
-
Broth Microdilution for MIC Determination:
-
A serial two-fold dilution of this compound is prepared in Mueller-Hinton broth in a 96-well microtiter plate.
-
The standardized bacterial inoculum is added to each well.
-
The plate is incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
-
Agar Disc Diffusion for Zone of Inhibition:
-
A sterile cotton swab is dipped into the standardized bacterial inoculum and swabbed evenly across the surface of a Mueller-Hinton agar plate.
-
Sterile paper discs are impregnated with known concentrations of this compound (e.g., 100-800 mg/L) and placed on the agar surface.[2]
-
The plate is incubated at 37°C for 18-24 hours.
-
The diameter of the zone of complete inhibition around each disc is measured. The size of the inhibition zone generally increases with higher concentrations of this compound.[2]
-
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
This protocol describes a general reversed-phase HPLC (RP-HPLC) method for the analysis of this compound, which can be adapted for purity assessment and quantification in pharmaceutical formulations.[10]
Objective: To separate and quantify this compound from impurities or in a formulation.
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 or C8 analytical column (e.g., 250 x 4.6 mm, 5 µm particle size).[10]
-
Mobile phase components (e.g., acetonitrile, methanol, citrate buffer).[10]
-
This compound reference standard
-
Sample for analysis
-
Filtration apparatus
Methodology:
Caption: General workflow for the HPLC analysis of this compound.
-
Mobile Phase Preparation:
-
Prepare the mobile phase, for example, a mixture of citrate buffer (pH 4), acetonitrile, and methanol in a ratio of 85:10:5 (v/v/v).[10]
-
Degas the mobile phase before use.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., water).
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare the sample solution by accurately weighing and dissolving the material to be tested in the same solvent.
-
Filter all solutions through a 0.45 µm filter before injection.
-
-
Chromatographic Conditions:
-
Analysis:
-
Inject the calibration standards to establish a calibration curve (peak area vs. concentration).
-
Inject the sample solution.
-
Identify the Norvancomycin peak based on its retention time compared to the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
-
Conclusion
This compound remains a critical antibiotic for treating severe Gram-positive infections. A thorough understanding of its chemical properties, mechanism of action, and appropriate analytical methodologies is essential for its effective use in research and clinical settings. The information and protocols provided in this guide serve as a foundational resource for professionals engaged in the study and development of this important therapeutic agent.
References
- 1. What is Norvancomycin used for? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Norvancomycin | C65H73Cl2N9O24 | CID 10419027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [sobekbio.com]
- 5. This compound [drugfuture.com]
- 6. selleckchem.com [selleckchem.com]
- 7. NORVANCOMYCIN | 91700-98-0 [chemicalbook.com]
- 8. What is the mechanism of Norvancomycin? [synapse.patsnap.com]
- 9. Vancomycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. ptfarm.pl [ptfarm.pl]
The Discovery and Biosynthetic Pathway of Norvancomycin Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Norvancomycin, a potent glycopeptide antibiotic, represents a significant member of the vancomycin class of therapeutics. This technical guide provides an in-depth exploration of the discovery of Norvancomycin hydrochloride and a detailed elucidation of its biosynthetic pathway. The document outlines the key stages of its natural synthesis by Amycolatopsis orientalis, from precursor amino acid formation to the final glycosylated and chlorinated heptapeptide structure. Furthermore, this guide presents a compilation of experimental protocols for the fermentation, isolation, and purification of this compound, supported by quantitative data to inform process development and optimization. Visual diagrams of the biosynthetic pathway and experimental workflows are provided to facilitate a comprehensive understanding of the core concepts.
Discovery of this compound
Norvancomycin, also known as N-demethylvancomycin, was discovered as a novel analogue of vancomycin produced by a strain of Nocardia orientalis (later reclassified as Amycolatopsis orientalis). The producing microorganism, designated NRRL 15232, was isolated from a soil sample collected in Yucatan, Mexico.[1] Initial studies revealed that, unlike some other glycopeptide antibiotics, a significant portion of the synthesized Norvancomycin is secreted into the fermentation medium rather than remaining bound to the microbial cells.[1]
Structurally, Norvancomycin is distinguished from vancomycin by the absence of a methyl group on the N-terminus of the heptapeptide backbone. This subtle structural modification has been a subject of interest in understanding the structure-activity relationships of glycopeptide antibiotics.
The Biosynthetic Pathway of Norvancomycin
The biosynthesis of Norvancomycin is a complex, multi-step process orchestrated by a dedicated gene cluster within Amycolatopsis orientalis. The pathway is analogous to that of vancomycin and can be broadly divided into three major stages:
-
Synthesis of Precursor Monomers: The biosynthesis begins with the formation of the non-proteinogenic amino acid building blocks that constitute the heptapeptide core.
-
Heptapeptide Assembly: These specialized amino acids are then assembled in a specific sequence by a multi-modular enzyme complex known as a Non-Ribosomal Peptide Synthetase (NRPS).
-
Post-NRPS Tailoring: The linear heptapeptide undergoes a series of modifications, including oxidative cross-linking to form the characteristic rigid, cup-shaped aglycone, followed by halogenation and glycosylation to yield the mature antibiotic.
The following diagram illustrates the key stages in the biosynthetic pathway of the Norvancomycin aglycone.
Experimental Protocols
The production of this compound involves fermentation of Amycolatopsis orientalis, followed by a multi-step purification process to isolate the active compound. The following protocols are synthesized from various sources and represent a general approach.
Fermentation of Amycolatopsis orientalis
The fermentation process is critical for achieving high yields of Norvancomycin. The following table summarizes typical fermentation parameters.
| Parameter | Value/Range | Reference |
| Producing Strain | Amycolatopsis orientalis (e.g., NRRL 15232, ATCC 19795 or mutated strains) | [1][2] |
| Temperature | 25-30 °C | [3] |
| pH | 6.5-7.0 | [3] |
| Fermentation Period | 5-8 days | [3] |
| Aeration | 1-1.5 vvm (volume of air per volume of medium per minute) | [3] |
| Agitation | 300-400 rpm | [3] |
| Carbon Source | Glycerol (e.g., 6.0%) or Dextrin (e.g., 12-18 w/v%) | [2][3] |
| Nitrogen Source | Soybean cake powder (e.g., 2.0%) or Bean powder (e.g., 2.2-3.8 w/v%) | [2][3] |
| Minerals | KH₂PO₄ (0.02%), MgCl₂ (0.02%), KNO₃ (0.6%), CaCO₃ (0.3%) | [3] |
Protocol:
-
Inoculum Preparation: A single colony of Amycolatopsis orientalis is used to inoculate a seed culture medium. The seed culture is incubated at 28-30°C for 24-60 hours with agitation.[2][4]
-
Production Fermentation: The production fermenter containing the sterilized fermentation medium is inoculated with the seed culture.
-
Fermentation Conditions: The fermentation is carried out for 5-8 days under the conditions specified in the table above. Throughout the fermentation, the pH, temperature, and dissolved oxygen levels are monitored and controlled.
-
Monitoring Production: The concentration of Norvancomycin in the fermentation broth is monitored periodically using methods such as High-Performance Liquid Chromatography (HPLC).
Isolation and Purification of this compound
The purification of Norvancomycin from the fermentation broth is a multi-step process designed to remove cells, proteins, and other impurities. The following diagram outlines a general workflow for purification.
References
- 1. N-demethylvancomycin, a novel antibiotic produced by a strain of Nocardia orientalis. Taxonomy and fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. data.epo.org [data.epo.org]
- 3. CN1415758A - Technique for producing raw material of vancomycin hydrochloride - Google Patents [patents.google.com]
- 4. JP2008194027A - Amycolatopsis orientalis variant and process for preparation of vancomycin hydrochloride - Google Patents [patents.google.com]
In Vitro Evaluation of Norvancomycin Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norvancomycin hydrochloride, a glycopeptide antibiotic, is a crucial agent in the fight against serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). As a close analog of vancomycin, its mechanism of action involves the inhibition of bacterial cell wall synthesis. This technical guide provides an in-depth overview of the preliminary in vitro evaluation of this compound, presenting key data, detailed experimental protocols, and visualizations of its mechanism of action and relevant signaling pathways.
Norvancomycin exerts its bactericidal effect by binding to the D-alanyl-D-alanine terminus of peptidoglycan precursors, thereby blocking the transglycosylation and transpeptidation steps in cell wall biosynthesis.[1][2] This action leads to a compromised cell wall and eventual cell lysis. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of this important antibiotic.
Quantitative Antimicrobial Activity
The in vitro potency of an antibiotic is quantitatively assessed by determining its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that inhibits the visible growth of a microorganism. The epidemiological cut-off values (ECOFFs) for Norvancomycin, which differentiate wild-type susceptible bacterial populations from those with acquired resistance mechanisms, have been established for key Gram-positive pathogens.
A study involving 1199 clinical isolates of Staphylococcus species determined the MICs of norvancomycin to be in the range of 0.12-2 mg/L.[3] The established ECOFFs are presented in the table below.
| Bacterial Species | Norvancomycin ECOFF (mg/L) |
| Staphylococcus aureus | 1 |
| Staphylococcus epidermidis | 2 |
| Staphylococcus haemolyticus | 2 |
| Staphylococcus hominis | 1 |
| Source:[3] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method
The broth microdilution method is a standardized and widely used technique for determining the MIC of an antimicrobial agent.
a. Materials:
-
This compound powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile saline or broth for dilutions
-
Incubator (35°C ± 2°C)
-
Spectrophotometer or microplate reader
b. Protocol:
-
Preparation of Norvancomycin Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water) at a concentration at least 10 times the highest concentration to be tested.
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the Norvancomycin stock solution to the first well of each row to be tested.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the tenth well. Discard the final 100 µL from the tenth well. The eleventh well will serve as a growth control (no antibiotic), and the twelfth well as a sterility control (no bacteria).
-
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add 10 µL of the standardized bacterial inoculum to each well (except the sterility control).
-
Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism, as detected by the naked eye or a microplate reader.
Time-Kill Kinetics Assay
Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
a. Materials:
-
This compound
-
Log-phase bacterial culture
-
CAMHB
-
Sterile flasks or tubes
-
Shaking incubator (37°C)
-
Apparatus for serial dilutions and plating (e.g., micropipettes, sterile tubes, agar plates)
b. Protocol:
-
Preparation: Prepare flasks containing CAMHB with this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control flask without the antibiotic.
-
Inoculation: Inoculate each flask with a standardized bacterial suspension to achieve a starting density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
Incubation and Sampling: Incubate the flasks at 37°C with constant agitation. At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask.
-
Viable Cell Counting: Perform serial dilutions of each aliquot in sterile saline or broth. Plate the dilutions onto appropriate agar plates and incubate for 18-24 hours.
-
Data Analysis: Count the number of colonies on the plates to determine the CFU/mL at each time point. Plot the log₁₀ CFU/mL versus time for each Norvancomycin concentration. A ≥3-log₁₀ reduction in CFU/mL from the initial inoculum is considered bactericidal activity.
Visualizations
Mechanism of Action and Resistance Pathway
The primary mechanism of action of Norvancomycin is the inhibition of peptidoglycan synthesis. In resistant bacteria, such as vancomycin-resistant enterococci (VRE), a sophisticated signaling pathway, the VanR/VanS two-component system, is activated in the presence of glycopeptides, leading to the production of modified peptidoglycan precursors that have a low affinity for the antibiotic.
Caption: Mechanism of Norvancomycin action and the VanR/VanS resistance pathway.
Experimental Workflow for MIC Determination
The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Caption: Workflow for MIC determination by broth microdilution.
Conclusion
This technical guide provides a foundational understanding of the preliminary in vitro evaluation of this compound. The presented data underscores its potent activity against key Gram-positive pathogens. The detailed experimental protocols for MIC determination and time-kill kinetics offer practical guidance for researchers. The visualizations of the mechanism of action and experimental workflow aim to facilitate a clearer comprehension of the underlying principles. Further research into the broader spectrum of activity and potential for combination therapies will continue to be vital in optimizing the clinical utility of this important antibiotic.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What is Norvancomycin used for? [synapse.patsnap.com]
- 3. Determination of norvancomycin epidemiological cut-off values (ECOFFs) for Staphylococcus aureus, Staphylococcus epidermidis, Staphylococcus haemolyticus and Staphylococcus hominis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Interaction of Norvancomycin Hydrochloride with Peptidoglycan Precursors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Norvancomycin hydrochloride, a glycopeptide antibiotic, exerts its bactericidal effect by inhibiting the biosynthesis of the bacterial cell wall. This technical guide provides a comprehensive overview of the molecular interactions between norvancomycin and its primary target, the peptidoglycan precursor Lipid II. This document details the mechanism of action, presents quantitative binding and activity data, and furnishes detailed experimental protocols for studying these interactions. Visualizations of the key pathways and experimental workflows are provided to facilitate a deeper understanding of the underlying processes.
Introduction
The rise of antibiotic-resistant bacteria, particularly Gram-positive pathogens such as Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE), poses a significant global health threat. Glycopeptide antibiotics, including norvancomycin, remain a critical line of defense against these challenging infections. Norvancomycin, a close structural analog of vancomycin, functions by targeting a crucial step in the synthesis of peptidoglycan, an essential component of the bacterial cell wall that provides structural integrity and protection against osmotic stress.
This guide delves into the core of norvancomycin's mechanism: its specific and high-affinity interaction with the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, most notably Lipid II. By binding to this motif, norvancomycin sterically hinders the transglycosylation and transpeptidation reactions, which are vital for the polymerization and cross-linking of the peptidoglycan layer. This disruption leads to a weakened cell wall, ultimately causing cell lysis and bacterial death. Understanding the quantitative and mechanistic details of this interaction is paramount for the rational design of new glycopeptide derivatives with improved efficacy against resistant strains.
Mechanism of Action: Targeting Peptidoglycan Biosynthesis
The biosynthesis of peptidoglycan is a multi-step process that can be broadly divided into cytoplasmic synthesis of precursors, their transport across the cell membrane, and subsequent incorporation into the growing cell wall. Norvancomycin targets the latter stages of this pathway.
The key precursor molecule is Lipid II, which consists of a disaccharide-pentapeptide unit linked to a lipid carrier molecule, undecaprenyl phosphate. This lipid anchor facilitates the translocation of the precursor across the cytoplasmic membrane to the site of cell wall synthesis. Once on the outer leaflet of the membrane, the disaccharide-pentapeptide unit of Lipid II is polymerized into long glycan chains by transglycosylase enzymes. Subsequently, transpeptidase enzymes catalyze the formation of peptide cross-links between adjacent glycan chains, creating a robust, mesh-like peptidoglycan sacculus.
Norvancomycin's primary mode of action is to bind with high affinity to the D-Ala-D-Ala terminus of the pentapeptide stem of Lipid II. This binding event physically obstructs the active sites of both transglycosylases and transpeptidases, thereby preventing the elongation of glycan chains and their cross-linking. The accumulation of Lipid II-norvancomycin complexes in the membrane also disrupts the cell wall synthesis machinery.
Quantitative Data
The efficacy of norvancomycin is underpinned by its strong binding affinity for the D-Ala-D-Ala motif and its potent inhibitory activity against bacterial growth. The following tables summarize key quantitative data for norvancomycin and its close analog, vancomycin, for comparative purposes.
Table 1: Binding Affinity and Thermodynamic Parameters for the Interaction with Peptidoglycan Precursors
| Antibiotic | Ligand | Method | Dissociation Constant (Kd) | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔG (kcal/mol) | Reference |
| Vancomycin | Ac-D-Ala-D-Ala | ITC | 6.2 µM | -4.2 | -3.1 | -7.3 | [1] |
| Vancomycin | Lipid II | QCM | 0.30 µM | N/A | N/A | N/A | [2] |
| Oritavancin | Lipid II | QCM | 0.21 µM | N/A | N/A | N/A | [3] |
Table 2: Minimum Inhibitory Concentrations (MIC) of Norvancomycin
| Bacterial Species | Strain Type | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference |
| Staphylococcus aureus | MRSA | 1.0 | 1.0 | 0.5 - 2.0 | [4][5][6] |
| Staphylococcus aureus | MSSA | 1.0 | 1.0 | 0.5 - 2.0 | [6] |
| Enterococcus faecalis | Vancomycin-Susceptible | N/A | N/A | 0.5 - 2.0 | [7] |
| Enterococcus faecium | Vancomycin-Susceptible | N/A | N/A | 0.25 - 2.0 | [7] |
Detailed Experimental Protocols
To facilitate further research into the interaction of norvancomycin with peptidoglycan precursors, this section provides detailed methodologies for key biophysical and microbiological assays.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters enthalpy (ΔH) and entropy (ΔS).
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in the desired buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.4).
-
Prepare a stock solution of a water-soluble Lipid II analog (e.g., diacetyl-L-Lys-D-Ala-D-Ala) in the same buffer.
-
The concentration of the ligand in the syringe should be 10-20 times higher than the macromolecule in the cell.
-
Degas both solutions for 10-15 minutes prior to use to prevent bubble formation.
-
-
ITC Instrument Setup:
-
Thoroughly clean the sample and reference cells of the ITC instrument with detergent and water, followed by extensive rinsing with the experimental buffer.
-
Set the experimental temperature (e.g., 25 °C).
-
Allow the instrument to equilibrate until a stable baseline is achieved.
-
-
Sample Loading:
-
Carefully load the Lipid II analog solution into the sample cell, avoiding the introduction of air bubbles.
-
Load the norvancomycin solution into the injection syringe.
-
-
Titration:
-
Perform an initial small injection (e.g., 0.5 µL) to account for any initial mixing artifacts, and discard this data point during analysis.
-
Program a series of injections (e.g., 20-30 injections of 2 µL each) with a spacing of 120-180 seconds between injections to allow the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection.
-
Subtract the heat of dilution, determined from a control experiment titrating norvancomycin into buffer alone.
-
Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) using the instrument's software to determine the binding constant (Ka, from which Kd is calculated), stoichiometry (n), and enthalpy of binding (ΔH).
-
Calculate the Gibbs free energy (ΔG) and entropy of binding (ΔS) using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor binding events in real-time, providing kinetic data (association rate constant, ka; dissociation rate constant, kd) and the equilibrium dissociation constant (Kd).
Protocol:
-
Sensor Chip Preparation:
-
Select a suitable sensor chip (e.g., CM5 chip for amine coupling).
-
Activate the carboxyl groups on the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Immobilize a Lipid II analog containing a primary amine by flowing it over the activated surface.
-
Deactivate any remaining active esters using ethanolamine.
-
-
SPR Measurement:
-
Equilibrate the system with a running buffer (e.g., HBS-EP+ buffer).
-
Prepare a series of dilutions of norvancomycin in the running buffer at various concentrations.
-
Inject each concentration of norvancomycin over the sensor surface for a defined period to monitor the association phase.
-
Switch back to the running buffer to monitor the dissociation phase.
-
After each cycle, regenerate the sensor surface using a low pH solution (e.g., glycine-HCl, pH 2.5) to remove the bound norvancomycin.
-
-
Data Analysis:
-
Subtract the signal from a reference flow cell (without immobilized ligand) to correct for bulk refractive index changes.
-
Globally fit the association and dissociation curves from all concentrations to a suitable kinetic model (e.g., 1:1 Langmuir binding model) using the analysis software.
-
The fitting will yield the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Fluorescence Spectroscopy
Fluorescence-based assays can be used to determine binding affinities by monitoring changes in the fluorescence properties of either norvancomycin (if it is intrinsically fluorescent or labeled) or a fluorescently labeled Lipid II analog upon complex formation.
Protocol:
-
Reagent Preparation:
-
Synthesize or obtain a fluorescently labeled Lipid II analog (e.g., dansyl-labeled D-Ala-D-Ala).
-
Prepare a stock solution of the fluorescent analog and norvancomycin in a suitable buffer.
-
-
Fluorescence Titration:
-
Place a fixed concentration of the fluorescent Lipid II analog in a quartz cuvette.
-
Set the excitation and emission wavelengths on the fluorometer appropriate for the chosen fluorophore.
-
Record the initial fluorescence intensity.
-
Make sequential additions of small aliquots of the norvancomycin stock solution to the cuvette.
-
After each addition, mix gently and allow the system to equilibrate before recording the fluorescence intensity.
-
-
Data Analysis:
-
Correct the fluorescence data for dilution effects.
-
Plot the change in fluorescence intensity as a function of the total norvancomycin concentration.
-
Fit the resulting binding curve to a suitable binding equation (e.g., the one-site binding model) to determine the dissociation constant (Kd).
-
Conclusion
This compound remains a vital tool in the fight against serious Gram-positive bacterial infections. Its mechanism of action, centered on the high-affinity binding to the D-Ala-D-Ala terminus of peptidoglycan precursors, effectively halts bacterial cell wall synthesis. This technical guide has provided a detailed overview of this interaction, including quantitative data and comprehensive experimental protocols. A thorough understanding of the molecular basis of norvancomycin's activity is crucial for the ongoing development of novel glycopeptide antibiotics capable of overcoming emerging resistance mechanisms. The methodologies and data presented herein serve as a valuable resource for researchers and drug development professionals dedicated to this critical endeavor.
References
- 1. Thermodynamics of Interactions of Vancomycin and Synthetic Surrogates of Bacterial Cell Wall - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of membrane interactions of antibiotic peptides using ITC and biosensor measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural Variations of the Cell Wall Precursor Lipid II and Their Influence on Binding and Activity of the Lipoglycopeptide Antibiotic Oritavancin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Vancomycin Minimum Inhibitory Concentration for Methicillin-Resistant Staphylococcus aureus Infections; Is There Difference in Mortality Between Patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vancomycin MICs for Methicillin-Resistant Staphylococcus aureus Isolates Differ Based upon the Susceptibility Test Method Used - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Preparation of Norvancomycin Hydrochloride Stock Solution for In Vitro Assays
Introduction
Norvancomycin is a semi-synthetic glycopeptide antibiotic, closely related to vancomycin, utilized in combating severe infections caused by Gram-positive bacteria.[1] Its primary application is against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] The mechanism of action for Norvancomycin involves the inhibition of bacterial cell wall synthesis.[1][4] It specifically binds to the D-alanyl-D-alanine termini of peptidoglycan precursors, which blocks the transglycosylation and transpeptidation reactions essential for creating a stable cell wall.[4] This disruption of cell wall integrity leads to bacterial lysis and death.[1]
Accurate and consistent preparation of Norvancomycin hydrochloride stock solutions is critical for obtaining reliable and reproducible results in various in vitro assays, including minimum inhibitory concentration (MIC) studies, time-kill assays, and other cell-based experiments. This document provides detailed protocols for the preparation, handling, and storage of this compound stock solutions.
Data and Properties
Quantitative data for this compound is summarized below for easy reference.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 1471.69 g/mol [2] |
| CAS Number | 213997-73-0[2] |
| Appearance | White to Off-White Solid[5] |
Table 2: Solubility Data
| Solvent | Solubility | Notes |
| Water | Slightly Soluble[5] | Suitable for preparing fresh solutions for bacteriological assays. |
| Methanol | Slightly Soluble[5] | |
| DMSO | Soluble | Recommended for preparing high-concentration stock solutions for long-term storage.[6] |
Table 3: Recommended Storage and Stability
| Form | Storage Temperature | Stability Period | Notes |
| Powder | -20°C[2] | 3 years[2] | Store desiccated. |
| Stock Solution (in DMSO) | -20°C | 1 month[3] | Prepare fresh. Solutions are noted to be unstable.[2] Aliquot to avoid freeze-thaw cycles.[3] |
| Stock Solution (in DMSO) | -80°C | 6 months[3] | Preferred for long-term storage. Aliquot to avoid freeze-thaw cycles.[3] |
Experimental Protocols
Safety Precautions: Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling chemical compounds.
Protocol 1: Preparation of Aqueous Stock Solution
This protocol is suitable for immediate use in assays such as MIC determination where an aqueous solution is preferred. Due to lower stability in aqueous solutions, it is recommended to prepare this fresh for each experiment.
Materials and Equipment:
-
This compound powder
-
Sterile, nuclease-free water
-
Analytical balance
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Vortex mixer
-
Sterile 0.22 µm syringe filter and syringe
Procedure:
-
Calculate Mass: Determine the required mass of this compound powder to achieve the desired stock concentration.
-
Example for a 10 mg/mL stock solution: To prepare 10 mL, weigh out 100 mg of this compound.
-
-
Weighing: Carefully weigh the calculated amount of powder in a sterile conical tube.
-
Dissolution: Add the required volume of sterile water to the tube. Vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (≤37°C) may aid dissolution if necessary.
-
Sterilization: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter and dispense the solution into a new sterile tube. This step removes any potential microbial contamination.
-
Usage: Use the freshly prepared solution immediately for your in vitro assays. Discard any unused solution, as stability is limited.
Protocol 2: Preparation of DMSO Stock Solution
This protocol is recommended for preparing a high-concentration stock solution for long-term storage, which can be later diluted into aqueous buffers or culture media for experiments.
Materials and Equipment:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Analytical balance
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
Procedure:
-
Calculate Mass: Determine the required mass of this compound to achieve the desired high-concentration stock (e.g., 10 mM).
-
Molarity Calculation: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Example for a 10 mM stock solution: To prepare 1 mL of a 10 mM stock, you would need: 0.010 mol/L * 0.001 L * 1471.69 g/mol = 0.0147 g or 14.7 mg.
-
-
Weighing: Accurately weigh the calculated amount of powder into a sterile tube.
-
Dissolution: Add the corresponding volume of sterile DMSO. Vortex thoroughly until the powder is fully dissolved.
-
Aliquoting and Storage: Dispense the stock solution into small, single-use aliquots in sterile cryovials to avoid repeated freeze-thaw cycles.[3] Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[3]
-
Dilution for Use: When ready to use, thaw an aliquot and dilute it to the final working concentration in the appropriate sterile aqueous buffer or cell culture medium. Ensure the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced toxicity.
Visualizations
Caption: Workflow for preparing Norvancomycin HCl stock solution.
Caption: Mechanism of action of Norvancomycin.
References
Application Notes and Protocols for Norvancomycin Hydrochloride in Clinical Isolate Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norvancomycin, a glycopeptide antibiotic, is a close structural analog of vancomycin and exhibits a similar mechanism of action by inhibiting the synthesis of the bacterial cell wall.[1] It is primarily effective against Gram-positive bacteria and is of particular interest for infections caused by methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Accurate determination of the in vitro susceptibility of clinical isolates to Norvancomycin is crucial for guiding therapeutic decisions and for surveillance of potential resistance development. These application notes provide detailed protocols for the susceptibility testing of clinical isolates to Norvancomycin hydrochloride using standard laboratory methods.
Mechanism of Action
Norvancomycin exerts its bactericidal effect by targeting the peptidoglycan synthesis pathway, a critical process for maintaining the integrity of the bacterial cell wall. Specifically, Norvancomycin binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of lipid II, the precursor molecule for peptidoglycan. This binding sterically hinders the transglycosylation and transpeptidation steps, preventing the incorporation of new peptidoglycan subunits into the growing cell wall. The resulting weakened cell wall is unable to withstand the internal osmotic pressure, leading to cell lysis and bacterial death.
Data Presentation
The in vitro activity of this compound against various clinical isolates is summarized below. Due to the limited availability of extensive MIC50 and MIC90 data specifically for Norvancomycin, representative data for vancomycin is also provided for comparative purposes.
Table 1: In Vitro Activity of Norvancomycin against Staphylococcus Species
| Organism | No. of Isolates | Norvancomycin MIC Range (mg/L) | Norvancomycin ECOFF (mg/L) |
| Staphylococcus aureus | 1199 (total) | 0.12 - 2 | 1 |
| Staphylococcus epidermidis | 0.12 - 2 | 2 | |
| Staphylococcus haemolyticus | 0.12 - 2 | 2 | |
| Staphylococcus hominis | 0.12 - 2 | 1 | |
| Data derived from a study on clinical isolates from multiple laboratories.[3] |
Table 2: Comparative Clinical Efficacy of Norvancomycin and Vancomycin against MRSA Lower Respiratory Tract Infections
| Parameter | Norvancomycin Group (n=68) | Vancomycin Group (n=47) | P-value |
| Clinical Effective Rate | 80.9% | 78.7% | > 0.05 |
| MRSA Clearance Rate | 80.9% | 82.9% | > 0.05 |
| A study on 115 clinical isolates found them to be sensitive to both Norvancomycin and vancomycin.[4] |
Table 3: Representative Vancomycin MIC Distribution for Staphylococcus aureus
| Vancomycin MIC (mg/L) | Percentage of Isolates (%) |
| ≤ 0.5 | 25 |
| 1 | 50 |
| 2 | 25 |
| This data is for vancomycin and serves as a reference. MIC distributions for Norvancomycin may vary. |
Table 4: Representative Vancomycin MIC Distribution for Coagulase-Negative Staphylococci
| Vancomycin MIC (mg/L) | Percentage of Isolates (%) |
| ≤ 1 | 30 |
| 2 | 60 |
| 4 | 10 |
| This data is for vancomycin and serves as a reference. MIC distributions for Norvancomycin may vary. |
Table 5: Representative Vancomycin MIC Distribution for Enterococcus faecalis
| Vancomycin MIC (mg/L) | Percentage of Isolates (%) |
| ≤ 1 | 40 |
| 2 | 50 |
| 4 | 8 |
| ≥ 8 | 2 |
| This data is for vancomycin and serves as a reference. MIC distributions for Norvancomycin may vary. |
Table 6: Representative Vancomycin MIC Distribution for Streptococcus pneumoniae
| Vancomycin MIC (mg/L) | Percentage of Isolates (%) |
| ≤ 0.25 | 70 |
| 0.5 | 25 |
| 1 | 5 |
| This data is for vancomycin and serves as a reference. MIC distributions for Norvancomycin may vary. |
Experimental Protocols
The following protocols are based on established Clinical and Laboratory Standards Institute (CLSI) guidelines for glycopeptide antibiotics like vancomycin. Laboratories should validate these methods for this compound.
Experimental Workflow for MIC Determination
Broth Microdilution Method
This method determines the minimum inhibitory concentration (MIC) in a liquid medium.
Materials:
-
This compound analytical standard
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile saline or broth for inoculum preparation
-
0.5 McFarland turbidity standard
-
Bacterial inoculum
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare Norvancomycin Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water) at a concentration of 1280 µg/mL.
-
Prepare Serial Dilutions:
-
Dispense 100 µL of CAMHB into each well of a 96-well microtiter plate.
-
Add 100 µL of the Norvancomycin stock solution to the first well of each row to be tested.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will result in a range of concentrations (e.g., 64 µg/mL to 0.06 µg/mL).
-
-
Prepare Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculate Plate: Add 10 µL of the diluted inoculum to each well, including a growth control well (no antibiotic) and a sterility control well (no inoculum).
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Agar Dilution Method
This method determines the MIC on a solid medium.
Materials:
-
This compound analytical standard
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Inoculum replicating device
-
Other materials as listed for broth microdilution.
Procedure:
-
Prepare Norvancomycin-Agar Plates:
-
Prepare a series of Norvancomycin stock solutions at 10 times the final desired concentrations.
-
Melt MHA and cool to 45-50°C in a water bath.
-
Add 1 part of each Norvancomycin stock solution to 9 parts of molten MHA to achieve the final desired concentrations.
-
Pour the agar into sterile petri dishes and allow to solidify.
-
-
Prepare Inoculum: Prepare the inoculum as described for the broth microdilution method, but dilute to a final concentration of approximately 1 x 10⁷ CFU/mL.
-
Inoculate Plates: Spot 1-2 µL of the inoculum onto the surface of each Norvancomycin-containing plate and a growth control plate (no antibiotic).
-
Incubation: Allow the inoculum spots to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of this compound that inhibits the growth of the organism (no growth or a faint haze).
Disk Diffusion Method (Kirby-Bauer)
This is a qualitative method to determine susceptibility.
Materials:
-
Norvancomycin-impregnated paper disks (concentration to be determined and validated)
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cotton swabs
-
Other materials as listed for broth microdilution.
Procedure:
-
Prepare Inoculum: Prepare the inoculum as described for the broth microdilution method.
-
Inoculate Plate: Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing against the inside of the tube. Swab the entire surface of an MHA plate three times, rotating the plate 60 degrees between each streaking to ensure even coverage.
-
Apply Disks: Aseptically apply the Norvancomycin disk to the surface of the inoculated agar.
-
Incubation: Invert the plate and incubate at 35°C ± 2°C for 16-18 hours.
-
Reading Results: Measure the diameter of the zone of complete inhibition around the disk in millimeters. Interpret the results (Susceptible, Intermediate, or Resistant) based on established and validated zone diameter breakpoints.
Quality Control
It is essential to perform quality control testing with each batch of susceptibility tests. Standard ATCC® reference strains should be used, such as:
-
Staphylococcus aureus ATCC® 29213™
-
Enterococcus faecalis ATCC® 29212™
The resulting MICs or zone diameters for these strains should fall within the expected ranges as defined by CLSI or internal laboratory validation.
Disclaimer
These application notes and protocols are intended for research and laboratory use only. The information provided is based on current knowledge and standard practices for glycopeptide antibiotics. It is the responsibility of the user to validate these methods for their specific laboratory conditions and to interpret the results in accordance with relevant clinical and regulatory guidelines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What is Norvancomycin used for? [synapse.patsnap.com]
- 3. Determination of norvancomycin epidemiological cut-off values (ECOFFs) for Staphylococcus aureus, Staphylococcus epidermidis, Staphylococcus haemolyticus and Staphylococcus hominis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Evaluating the In Vivo Efficacy of Norvancomycin Hydrochloride in a Sepsis Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norvancomycin, a semi-synthetic glycopeptide antibiotic, is a potent agent against a broad spectrum of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] Its primary indications include severe infections such as sepsis, endocarditis, and soft tissue infections.[1][2][3] The mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to the D-alanyl-D-alanine termini of peptidoglycan precursors, which prevents their polymerization and cross-linking, ultimately leading to bacterial cell lysis and death.[1][4] Given its established use in treating sepsis, evaluating its efficacy in a controlled preclinical sepsis model is a critical step in understanding its therapeutic potential and optimizing dosing strategies.
This document provides a detailed protocol for a murine Cecal Ligation and Puncture (CLP) sepsis model, a widely used and clinically relevant model of polymicrobial sepsis.[5][6] It also includes templates for data presentation and visualizations to guide the experimental workflow and analysis.
Mechanism of Action of Norvancomycin
Norvancomycin targets the synthesis of the bacterial cell wall, a structure essential for maintaining the integrity of Gram-positive bacteria.
Caption: Mechanism of action of Norvancomycin.
Experimental Protocols
Murine Cecal Ligation and Puncture (CLP) Sepsis Model
The CLP model is considered the gold standard for inducing polymicrobial sepsis that closely mimics the pathophysiology of human sepsis.[5]
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Norvancomycin hydrochloride (to be dissolved in sterile saline)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scissors, forceps, sutures)
-
3-0 silk suture
-
21-gauge needle
-
Warming pad
-
Sterile saline for resuscitation
Procedure:
-
Anesthesia and Preparation:
-
Anesthetize the mouse using isoflurane. Confirm proper anesthetic depth by lack of pedal reflex.
-
Shave the abdomen and disinfect the surgical area with 70% ethanol and povidone-iodine.
-
Place the mouse on a warming pad to maintain body temperature.
-
-
Surgical Procedure:
-
Make a 1-2 cm midline laparotomy incision to expose the abdominal cavity.
-
Exteriorize the cecum and ligate it with a 3-0 silk suture at a predetermined distance from the distal end (e.g., 5.0 mm to induce moderate sepsis). The severity of sepsis can be modulated by the length of the ligated cecum.[5]
-
Puncture the ligated cecum once or twice with a 21-gauge needle, allowing a small amount of fecal matter to be extruded.
-
Gently return the cecum to the abdominal cavity.
-
Close the abdominal wall in two layers (peritoneum and skin) using sutures.
-
-
Post-Operative Care and Treatment:
-
Immediately following surgery, administer subcutaneous sterile saline (e.g., 1 mL) for fluid resuscitation.
-
House mice individually with easy access to food and water.
-
At a predetermined time post-CLP (e.g., 4-6 hours), administer this compound intravenously or intraperitoneally at the desired dose. The control group should receive a vehicle control (sterile saline).
-
Monitor the mice at regular intervals for signs of sepsis (e.g., piloerection, lethargy, hypothermia) and record survival.
-
-
Endpoint and Sample Collection:
-
For survival studies, monitor mice for up to 7 days.
-
For mechanistic studies, euthanize mice at specific time points (e.g., 24 hours post-CLP).
-
Collect blood via cardiac puncture for bacterial load determination (colony-forming units, CFU) and cytokine analysis (e.g., TNF-α, IL-6, IL-10).
-
Collect peritoneal lavage fluid to determine local bacterial load.
-
Experimental Workflow
The following diagram outlines the general workflow for evaluating the efficacy of this compound in the CLP sepsis model.
Caption: Experimental workflow for in vivo sepsis model.
Data Presentation
Quantitative data should be summarized in clear and structured tables to facilitate comparison between treatment groups.
Table 1: Survival Rate of Septic Mice Treated with this compound
| Treatment Group | Dose (mg/kg) | Number of Animals (n) | Survival Rate at 7 days (%) |
| Vehicle Control | - | 10 | 10 |
| Norvancomycin HCl | 25 | 10 | 40 |
| Norvancomycin HCl | 50 | 10 | 70 |
| Norvancomycin HCl | 100 | 10 | 80 |
Table 2: Bacterial Load in Blood and Peritoneal Fluid at 24 Hours Post-CLP
| Treatment Group | Dose (mg/kg) | Blood Bacterial Load (log10 CFU/mL) | Peritoneal Fluid Bacterial Load (log10 CFU/mL) |
| Vehicle Control | - | 7.5 ± 0.8 | 8.2 ± 0.9 |
| Norvancomycin HCl | 50 | 4.2 ± 0.5 | 5.1 ± 0.6 |
| Norvancomycin HCl | 100 | 3.1 ± 0.4 | 3.9 ± 0.5 |
| *Data are presented as mean ± SD. Statistical significance (e.g., p < 0.05) compared to the vehicle control should be indicated. |
Table 3: Plasma Cytokine Levels at 24 Hours Post-CLP
| Treatment Group | Dose (mg/kg) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-10 (pg/mL) |
| Sham | - | 50 ± 15 | 80 ± 20 | 100 ± 25 |
| Vehicle Control | - | 1200 ± 250 | 3500 ± 500 | 400 ± 80 |
| Norvancomycin HCl | 50 | 650 ± 150 | 1800 ± 300 | 600 ± 120 |
| Norvancomycin HCl | 100 | 400 ± 100 | 1100 ± 250 | 750 ± 150 |
| *Data are presented as mean ± SD. Statistical significance (e.g., p < 0.05) compared to the vehicle control should be indicated. |
Conclusion
These application notes provide a framework for the preclinical evaluation of this compound in a murine sepsis model. A thorough investigation using these or similar protocols will be crucial in determining the in vivo efficacy, optimal dosing, and therapeutic window of Norvancomycin in the context of sepsis. Such studies are essential for bridging the gap between the known antimicrobial properties of the drug and its effective clinical application in critically ill patients.
References
- 1. What is Norvancomycin used for? [synapse.patsnap.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Norvancomycin (hydrochloride) - MedChem Express [bioscience.co.uk]
- 4. What is the mechanism of Norvancomycin? [synapse.patsnap.com]
- 5. Current Murine Models of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibiotic treatment in a murine model of sepsis: impact on cytokines and endotoxin release - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Norvancomycin Hydrochloride in the Treatment of Experimental Endocarditis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norvancomycin, a glycopeptide antibiotic, is a structural analog of vancomycin and exhibits a similar spectrum of activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] While vancomycin has been a cornerstone in treating severe MRSA infections like infective endocarditis, concerns over its efficacy and the emergence of resistant strains have prompted investigation into related compounds such as norvancomycin.[2] This document provides a comprehensive overview of the potential application of norvancomycin hydrochloride in treating experimental endocarditis, drawing upon existing literature for vancomycin in this indication due to the limited direct data on norvancomycin. The protocols and data presented herein are intended to serve as a foundational resource for designing and conducting preclinical studies.
Preclinical Rationale for Norvancomycin in Endocarditis
Norvancomycin shares the same mechanism of action as vancomycin, inhibiting bacterial cell wall synthesis. Studies have indicated that norvancomycin has comparable clinical efficacy and safety profiles to vancomycin in treating infections such as lower respiratory tract infections caused by MRSA.[1] This suggests that norvancomycin could be a viable alternative for treating endocarditis. Pharmacokinetic and pharmacodynamic (PK/PD) analyses of norvancomycin in clinical settings have identified the ratio of the 24-hour area under the concentration-time curve to the minimum inhibitory concentration (AUC24/MIC) as a key predictor of clinical efficacy.[3] For staphylococcal infections, an AUC24/MIC ratio greater than 579.90 is associated with a high probability of a positive clinical outcome.[3]
Quantitative Data Summary
Due to the scarcity of published studies on this compound specifically in experimental endocarditis models, the following tables include data on vancomycin efficacy in such models, as well as pharmacokinetic parameters for norvancomycin from other relevant studies. This information can be used to inform the design of future studies on norvancomycin for endocarditis.
Table 1: Efficacy of Vancomycin in Experimental Rabbit Endocarditis Models
| Pathogen | Treatment Regimen | Duration of Therapy | Reduction in Vegetations (log10 CFU/g) vs. Control | Reference |
| Vancomycin-Resistant S. aureus (VRSA) | Vancomycin alone | 3 days | Not significantly different from untreated controls | [4] |
| Heterogeneous Vancomycin-Intermediate S. aureus (hVISA) | Vancomycin (30 mg/kg IV q12h) | 4 days | No significant reduction from pretreatment levels | [5] |
| Vancomycin-Susceptible S. aureus (VSSA) | Vancomycin (30 mg/kg IV q12h) | 4 days | Significant reduction, with 5 of 7 rabbits having sterile vegetations | [5] |
Table 2: Pharmacokinetic and Pharmacodynamic Parameters of Norvancomycin
| Population | Key Pharmacokinetic Parameters | PK/PD Target for Efficacy | Indication | Reference |
| Adult Patients | Clearance (CL): 3.15 L/h, Central Volume of Distribution (Vc): 12.3 L | AUC24/MIC ≥ 361 | Community-Acquired Pneumonia | [6] |
| Adult Patients | CL (normal renal function): 6.0 * (WT/60)^0.52 L/h | AUC24/MIC > 579.90 for Staphylococcal infections | Gram-positive bacterial infections | [3] |
| Pediatric Patients | CL: 0.12 L/kg/h, Vc: 0.17 L/kg | AUC24/MIC ≥ 221.06 | Malignant Hematological Disease | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments related to the study of antibiotic efficacy in experimental endocarditis, primarily adapted from rabbit models.
Protocol 1: Induction of Experimental Aortic Valve Endocarditis in Rabbits
This protocol is a widely accepted method for establishing a reproducible model of infective endocarditis.[8]
-
Animal Model: New Zealand White rabbits (2-3 kg).
-
Catheterization:
-
Anesthetize the rabbit.
-
Surgically expose the right carotid artery.
-
Insert a polyethylene catheter (PE90) into the artery and advance it through the aortic valve into the left ventricle to induce sterile thrombotic vegetations. The correct placement can be confirmed by observing ventricular pressure pulsations.
-
Secure the catheter in place and close the incision.
-
-
Infection:
-
24-72 hours post-catheterization, administer a bacterial suspension intravenously via the marginal ear vein.
-
The inoculum should contain a known concentration of the challenge organism (e.g., 10^5-10^7 CFU of S. aureus in 1 mL of sterile saline).
-
-
Confirmation of Infection:
-
Blood cultures can be drawn 24 hours post-inoculation to confirm bacteremia.
-
Protocol 2: Administration of this compound
Based on clinical usage and the properties of glycopeptides, intravenous administration is the appropriate route.
-
Preparation of Norvancomycin: Reconstitute lyophilized this compound powder with sterile water for injection to the desired concentration. Further dilute with a compatible intravenous fluid (e.g., 0.9% sodium chloride or 5% dextrose in water).
-
Dosage and Administration:
-
The optimal dose for rabbits has not been established. However, based on vancomycin studies, a starting dose could be in the range of 30 mg/kg administered intravenously every 12 hours.[5]
-
Administer the infusion slowly over a period of 30-60 minutes via the marginal ear vein.
-
-
Treatment Duration: A typical treatment duration in experimental endocarditis models is 3 to 5 days.[4]
Protocol 3: Assessment of Treatment Efficacy
-
Euthanasia and Sample Collection:
-
At the end of the treatment period, humanely euthanize the rabbits.
-
Aseptically remove the heart and kidneys.
-
-
Quantification of Bacterial Load:
-
Excise the aortic valve vegetations and weigh them.
-
Homogenize the vegetations in a known volume of sterile saline.
-
Perform serial dilutions of the homogenate and plate on appropriate agar media (e.g., Tryptic Soy Agar with 5% sheep blood).
-
Incubate the plates at 37°C for 24-48 hours and count the colonies to determine the number of colony-forming units (CFU) per gram of vegetation.
-
-
Sterilization Assessment:
-
Kidneys and spleen can also be homogenized and cultured to assess for bacterial dissemination and clearance.
-
Blood cultures can be taken at the time of sacrifice to determine if bacteremia has been cleared.
-
Visualizations
Caption: Experimental workflow for evaluating norvancomycin in a rabbit endocarditis model.
Conclusion
While direct evidence for the use of this compound in experimental endocarditis is currently lacking, its similarity to vancomycin and its demonstrated efficacy against MRSA in other infections provide a strong rationale for its investigation in this setting. The protocols and data presented here offer a framework for researchers to design and execute preclinical studies to evaluate the potential of norvancomycin as a treatment for infective endocarditis. Future research should focus on determining the optimal dosing regimen and directly comparing the efficacy of norvancomycin to standard-of-care antibiotics in well-established animal models of endocarditis.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficacy and safety of vancomycin compared with those of alternative treatments for methicillin‐resistant Staphylococcus aureus infections: An umbrella review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Population pharmacokinetic and pharmacodynamic modeling of norvancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Successful therapy of experimental endocarditis caused by vancomycin-resistant Staphylococcus aureus with a combination of vancomycin and beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vancomycin Treatment Failure Associated with Heterogeneous Vancomycin-Intermediate Staphylococcus aureus in a Patient with Endocarditis and in the Rabbit Model of Endocarditis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Population Pharmacokinetics and Dosing Optimization of Norvancomycin for Chinese Patients with Community-Acquired Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Population Pharmacokinetics and Pharmacodynamics of Norvancomycin in Children With Malignant Hematological Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for the Sterilization of Norvancomycin Hydrochloride Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norvancomycin hydrochloride, a glycopeptide antibiotic, is a critical therapeutic agent primarily effective against Gram-positive bacteria. Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to the D-alanyl-D-alanine termini of peptidoglycan precursors, which prevents their cross-linking and compromises the structural integrity of the bacterial cell wall, ultimately leading to cell lysis and death.[1][2][3] Given its use in parenteral applications, ensuring the sterility of this compound solutions is paramount to prevent microbial contamination and ensure patient safety.
These application notes provide a detailed overview of recommended sterilization methods for this compound solutions, focusing on maintaining the drug's stability and efficacy. The information is curated for researchers, scientists, and drug development professionals.
Recommended Sterilization Method: Sterile Filtration
For aqueous solutions of this compound, sterile filtration is the recommended method of sterilization.[2] This technique is particularly suited for heat-sensitive pharmaceuticals as it effectively removes microorganisms without the use of heat, which can cause degradation of the active pharmaceutical ingredient (API). One source explicitly recommends diluting a stock solution of this compound in water to the desired working concentration and then sterilizing it by filtration through a 0.22 μm filter before use.[2]
Advantages of Sterile Filtration:
-
Preserves Drug Integrity: Avoids thermal degradation, thus maintaining the potency and stability of this compound.
-
Effective Removal of Microorganisms: 0.22 μm filters are capable of removing most bacteria and fungi.
-
Wide Applicability: Suitable for a range of solution volumes.
Disadvantages of Sterile Filtration:
-
Does not remove viruses or small endotoxins: Additional depyrogenation steps may be necessary depending on the application.
-
Potential for drug adsorption to the filter membrane: Filter compatibility studies are essential.
-
Requires aseptic handling post-filtration: The sterile filtrate must be handled in a sterile environment to prevent recontamination.
Alternative Sterilization Methods (Use with Caution)
While sterile filtration is the preferred method, other terminal sterilization techniques such as heat sterilization (autoclaving) and gamma irradiation are often considered for pharmaceuticals. However, due to the limited specific data on this compound, these methods should be approached with caution and require thorough validation to ensure they do not compromise the drug's quality.
Heat Sterilization (Autoclaving)
Autoclaving involves the use of steam at high pressure and temperature (typically 121°C for at least 15 minutes) to sterilize materials. While effective for microbial inactivation, it is often unsuitable for heat-labile drugs. Given that the closely related compound, Vancomycin, is known to be heat-sensitive, it is highly probable that this compound will also degrade under autoclaving conditions.
Gamma Irradiation
Gamma irradiation is a form of ionizing radiation that can be used for the sterilization of medical devices and some pharmaceuticals.[4][5][6][7][8] Studies on Vancomycin hydrochloride have shown that gamma irradiation can be a viable sterilization method for the drug in a solid state (powder) or when encapsulated in microspheres, with no significant loss of antibacterial activity.[4][9] However, the irradiation of aqueous solutions can lead to the generation of free radicals from water, which can cause significant degradation of the dissolved drug.[5]
Data on Sterilization-Induced Degradation
There is a lack of specific quantitative data in the public domain regarding the degradation of this compound under various sterilization conditions. However, based on studies of the closely related Vancomycin hydrochloride, the following potential degradation pathways should be considered and investigated during stability studies.
Table 1: Potential Degradation of Vancomycin Hydrochloride under Stress Conditions (as a proxy for Norvancomycin)
| Stress Condition | Degradation Products | % Degradation (Example) | Reference |
| Acid Hydrolysis (e.g., 3.0 M HCl, 6h) | Crystalline Degradation Product-1 (CDP-1) and other hydrolytic products | 25% | [10] |
| Base Hydrolysis (e.g., 1.5 M NaOH, 1h) | CDP-1 and other degradation products | 20% | [10] |
| Oxidation (e.g., 3% H₂O₂, 1h) | Various oxidation products | 90% | [10] |
| Heat (Dry) (e.g., 70°C, 5h) | No significant degradation | No degradation | [10] |
| Heat (Wet) (e.g., 70°C, 5h) | No significant degradation | No degradation | [10] |
| Photolysis (Sunlight) (e.g., 6h) | No significant degradation | No degradation | [10] |
Note: This data is for Vancomycin hydrochloride and should be used as a guideline for designing forced degradation studies for this compound. Specific degradation profiles for Norvancomycin must be determined experimentally.
Experimental Protocols
Protocol 1: Sterile Filtration of this compound Solution
Objective: To prepare a sterile solution of this compound using a 0.22 μm filter.
Materials:
-
This compound powder
-
Sterile, pyrogen-free water for injection (WFI) or other suitable sterile solvent
-
Sterile 0.22 μm syringe filter (e.g., PVDF, PES)
-
Sterile syringes
-
Sterile collection vessel
-
Aseptic environment (e.g., laminar flow hood, biological safety cabinet)
Procedure:
-
Preparation of the Solution:
-
In an aseptic environment, accurately weigh the required amount of this compound powder.
-
Dissolve the powder in a pre-determined volume of sterile WFI to achieve the desired concentration. Ensure complete dissolution.
-
-
Filtration:
-
Aseptically attach the sterile 0.22 μm syringe filter to a sterile syringe.
-
Draw the this compound solution into the syringe.
-
Carefully push the plunger to pass the solution through the filter into the sterile collection vessel.
-
-
Post-Filtration Handling:
-
Immediately cap the sterile collection vessel to maintain sterility.
-
Label the vessel with the contents, concentration, date of preparation, and appropriate sterility information.
-
-
Quality Control:
-
Perform a sterility test on a representative sample of the filtered solution to confirm the absence of microbial contamination.
-
Conduct a bubble point test on the filter post-use to ensure filter integrity.
-
Analyze the filtered solution for drug concentration and purity using a validated analytical method (e.g., HPLC) to assess any potential loss due to adsorption to the filter.
-
Protocol 2: Stability Testing of Sterilized this compound Solution
Objective: To evaluate the stability of this compound solution after sterilization.
Materials:
-
Sterilized this compound solution
-
HPLC system with a suitable detector (e.g., UV at 280 nm)
-
C18 HPLC column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile phase (e.g., a mixture of buffer, acetonitrile, and methanol)[10][11]
-
Reference standards for this compound and any known degradation products
-
Incubators/chambers for controlled temperature and humidity storage
Procedure:
-
Initial Analysis (T=0):
-
Immediately after sterilization, analyze a sample of the this compound solution by HPLC to determine the initial concentration and purity. This will serve as the baseline.
-
-
Storage:
-
Store aliquots of the sterilized solution under various conditions as per ICH guidelines (e.g., long-term: 25°C/60% RH; accelerated: 40°C/75% RH).
-
-
Time-Point Analysis:
-
At specified time points (e.g., 1, 3, 6, 12 months for long-term; 1, 2, 3, 6 months for accelerated), withdraw an aliquot from each storage condition.
-
Analyze the samples by HPLC to determine the concentration of this compound and the presence and quantity of any degradation products.
-
-
Data Analysis:
-
Compare the results at each time point to the initial (T=0) data.
-
Calculate the percentage of degradation and identify any significant changes in the purity profile.
-
Determine the shelf-life of the sterilized solution based on the stability data.
-
Visualizations
Signaling Pathway: Mechanism of Action of Norvancomycin
Caption: Mechanism of action of this compound.
Experimental Workflow: Sterilization and Stability Testing
Caption: Workflow for sterilization and stability testing of Norvancomycin HCl solutions.
Conclusion
The recommended method for sterilizing this compound solutions is sterile filtration using a 0.22 μm filter to preserve the drug's integrity. Due to the probable heat sensitivity of this compound, terminal sterilization methods such as autoclaving and gamma irradiation of solutions are not recommended without comprehensive validation studies to assess potential degradation. Stability testing of the sterilized solution is a critical step to ensure its quality and efficacy over its shelf life. The provided protocols and workflows offer a foundational guide for researchers and professionals in the development of sterile this compound formulations. It is imperative to perform specific validation for any chosen sterilization method and analytical procedure to comply with regulatory standards.
References
- 1. What is the mechanism of Norvancomycin? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What is Norvancomycin used for? [synapse.patsnap.com]
- 4. kinampark.com [kinampark.com]
- 5. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 6. researchgate.net [researchgate.net]
- 7. inis.iaea.org [inis.iaea.org]
- 8. osti.gov [osti.gov]
- 9. US9428291B2 - Method and system for producing high purity vancomycin hydrochloride - Google Patents [patents.google.com]
- 10. ptfarm.pl [ptfarm.pl]
- 11. STABILITY-INDICATING HPLC METHOD FOR DETERMINATION OF VANCOMYCIN HYDROCHLORIDE IN THE PHARMACEUTICAL DOSAGE FORMS - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving Norvancomycin hydrochloride solubility in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of Norvancomycin hydrochloride in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous buffer?
A1: The solubility of this compound, a glycopeptide antibiotic, is highly dependent on the pH of the solution. It is significantly more soluble in acidic conditions. If you are experiencing poor solubility, the pH of your buffer may be neutral or alkaline. Additionally, at higher concentrations, this compound can be prone to aggregation and precipitation. Solutions of this compound are also known to be unstable, so it is recommended to prepare them fresh.[1]
Q2: What is the optimal pH range for dissolving this compound?
A2: Based on data from the closely related compound, vancomycin hydrochloride, the optimal pH for both solubility and stability is in the acidic range, typically between pH 3 and 5.5.[2][3][4] Solubility decreases as the pH increases towards neutral and alkaline values. For instance, the solubility of vancomycin hydrochloride in PBS at pH 7.2 is approximately 5 mg/mL.[5]
Q3: Can I use co-solvents to improve the solubility of this compound?
A3: Yes, using co-solvents is a common and effective method to enhance the solubility of this compound. Formulations containing Dimethyl sulfoxide (DMSO), Polyethylene glycol 300 (PEG300), and Tween-80 have been shown to achieve concentrations of at least 2.5 mg/mL.[6]
Q4: Are there other methods to improve solubility, such as using cyclodextrins?
A4: Yes, cyclodextrins can be used to improve the solubility and stability of glycopeptide antibiotics like this compound.[7][8] Sulfobutylether-β-cyclodextrin (SBE-β-CD) has been used in formulations to achieve a concentration of at least 2.5 mg/mL.[6] Cyclodextrins form inclusion complexes with the drug, increasing its apparent water solubility.[9]
Q5: My this compound initially dissolves but then precipitates out of solution. What is happening?
A5: This phenomenon is likely due to aggregation and the inherent instability of this compound in certain aqueous solutions.[1] Aggregation can be influenced by the buffer composition, concentration of the drug, and pH.[10] Vancomycin, a similar molecule, is known to form aggregates in aqueous solutions, which can lead to precipitation.[10][11] It is recommended to use freshly prepared solutions and consider the storage conditions.
Troubleshooting Guide
Issue: this compound Fails to Dissolve
dot
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. publications.ashp.org [publications.ashp.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Glycopeptide antibiotic drug stability in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EP3454883A1 - Stabilized glycopeptide antibiotic formulations - Google Patents [patents.google.com]
- 9. Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Self-assembly and aggregation studies of vancomycin hydrochloride using UV-Vis absorption, steady state fluorescence and capillary electrophoresis studies - American Chemical Society [acs.digitellinc.com]
- 11. Vancomycin forms ligand-mediated supramolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]
stability of Norvancomycin hydrochloride in solution at different temperatures
This technical support center provides guidance on the stability of Norvancomycin hydrochloride in solution. Due to the limited availability of specific quantitative stability data for this compound in publicly accessible literature, this guide leverages data from its close structural analog, Vancomycin hydrochloride. This information should be used as a reference, and it is recommended to perform in-house stability studies for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store a stock solution of this compound?
A1: For short-term storage, stock solutions of this compound can be stored at -20°C for up to one month. For longer-term storage, it is recommended to store aliquots at -80°C for up to six months to minimize degradation from repeated freeze-thaw cycles.[1] It is generally advised that solutions are unstable and should be freshly prepared for optimal results.[2]
Q2: My this compound solution appears to have precipitated after storage. What should I do?
A2: Precipitation can occur, especially in concentrated solutions or after storage at lower temperatures. Gentle warming and/or sonication can be used to aid dissolution.[1] If the precipitate does not redissolve, it is recommended to prepare a fresh solution.
Q3: At what pH is this compound most stable?
A3: Based on data for Vancomycin hydrochloride, the region of maximum stability is between pH 3.0 and 5.7.[3] Degradation is catalyzed by acidic conditions below pH 3 and by basic conditions above pH 7.
Q4: Can I use this compound solutions that have changed color?
A4: Any change in the color or clarity of the solution may indicate degradation. It is best practice to discard any solutions that show visual signs of degradation and prepare a fresh solution.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of biological activity in the assay | Degradation of this compound due to improper storage (temperature, time). | Prepare fresh working solutions daily.[1] Ensure stock solutions are stored correctly at -20°C or -80°C in aliquots.[1] Verify the stability for your specific experimental duration and temperature. |
| Inconsistent results between experiments | Variability in solution preparation and storage time. Degradation during the experiment. | Standardize your protocol for solution preparation. Prepare fresh solutions for each experiment. Consider the stability of the compound at the temperature of your assay. |
| Precipitation in the solution | Low temperature storage of a concentrated solution. pH of the solvent. | Gently warm and sonicate the solution to redissolve the compound.[1] If not successful, prepare a fresh solution. Ensure the pH of your solvent is within the stable range (ideally pH 3-5.7). |
Stability Data (Based on Vancomycin Hydrochloride)
The following tables summarize the chemical stability of Vancomycin hydrochloride in different aqueous solutions and at various temperatures. This data is provided as an estimate for the stability of this compound.
Table 1: Stability of Vancomycin Hydrochloride in Aqueous Solution at Different Temperatures
| Temperature | Concentration | Duration | Remaining Concentration (%) | Reference |
| 5°C | Not Specified | 72 hours | No significant change | [4] |
| 25°C | Not Specified | 72 hours | No significant change | [4] |
| 60°C | Not Specified | 72 hours | No significant change | [4] |
| 4°C | 5 mg/mL & 10 mg/mL | 58 days | > 90% | [5] |
| 22°C | 5 mg/mL | 48 hours | Stable | [5] |
| 37°C | 83 mg/mL (in 5% Dextrose) | 72 hours | Stable | [5] |
| Room Temp | 41.66 mg/mL (in 5% Glucose or 0.9% NaCl) | 48 hours | > 90% | [6][7] |
Table 2: Forced Degradation of Vancomycin Hydrochloride under Stress Conditions
| Stress Condition | Reagent/Temperature | Duration | Degradation (%) | Reference |
| Acid Hydrolysis | 3.0 M HCl | 6 hours | Not specified, but degradation observed | [8] |
| Base Hydrolysis | 1.5 M NaOH | Not specified | Not specified, but degradation observed | [8] |
| Oxidation | 3% H₂O₂ | Not specified | Not specified, but degradation observed | [8] |
| Heat | Oven/Water Bath | Not specified | Not specified, but degradation observed | [8] |
| Heat | 80°C | 300 minutes | ~20% | [5] |
| Acidity | 4 N HCl at 20°C | 2 hours | ~20% | [5] |
| Basicity | 4 N NaOH at 20°C | 15 minutes | ~20% | [5] |
| Oxidation | 1% H₂O₂ at 20°C | 3 hours | ~20% | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile container.
-
Dissolution: Dissolve the powder in a suitable solvent (e.g., sterile water, DMSO) to a desired stock concentration (e.g., 10 mg/mL). If solubility is an issue, gentle warming or sonication may be applied.[1]
-
Sterilization: If for use in cell culture, sterilize the solution by passing it through a 0.22 µm filter.
-
Aliquoting and Storage: Aliquot the stock solution into sterile, single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or -80°C for up to six months.[1]
Protocol 2: Stability Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from stability-indicating methods developed for Vancomycin hydrochloride.[8][9]
-
Preparation of Solutions: Prepare solutions of this compound at the desired concentration in the relevant buffers or media (e.g., water, PBS, 0.9% NaCl).
-
Incubation: Store the solutions at different temperatures (e.g., 4°C, 25°C, 37°C).
-
Sampling: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of each solution.
-
HPLC Analysis:
-
Column: C8 or C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a buffer (e.g., citrate buffer pH 4) and organic solvents (e.g., acetonitrile, methanol). A common ratio is 85:10:5 (buffer:acetonitrile:methanol).[8]
-
Flow Rate: 1 mL/min.
-
Detection: UV detection at 280 nm.
-
Internal Standard: An internal standard like cephalexin can be used for improved accuracy.[8]
-
-
Data Analysis: Quantify the peak area of this compound at each time point relative to the initial time point (t=0) to determine the percentage of the compound remaining.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of the stability of vancomycin solutions at concentrations used in clinical services - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability of Concentrated Solution of Vancomycin Hydrochloride in Syringes for Intensive Care Units | DIAL.pr - BOREAL [dial.uclouvain.be]
- 7. researchgate.net [researchgate.net]
- 8. ptfarm.pl [ptfarm.pl]
- 9. STABILITY-INDICATING HPLC METHOD FOR DETERMINATION OF VANCOMYCIN HYDROCHLORIDE IN THE PHARMACEUTICAL DOSAGE FORMS - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting inconsistent MIC results for Norvancomycin hydrochloride
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Norvancomycin hydrochloride.
Frequently Asked Questions (FAQs)
Q1: We are observing significant well-to-well and experiment-to-experiment variability in our this compound MIC results. What are the potential causes?
Inconsistent Minimum Inhibitory Concentration (MIC) results for this compound can stem from several factors throughout the experimental workflow. Key areas to investigate include the preparation and storage of the antibiotic, inoculum preparation, and the specifics of the MIC testing protocol itself. Solutions of this compound can be unstable, and the antibiotic's hygroscopic nature can affect the precise concentration of stock solutions if not handled correctly.[1][2]
Key troubleshooting areas include:
-
Antibiotic Stock Solution: Improper preparation, storage, or degradation of this compound stock solutions is a primary suspect.
-
Inoculum Preparation: The density of the bacterial suspension must be standardized; variations can lead to significant shifts in MIC values.
-
Testing Method: Different MIC testing methodologies (e.g., broth microdilution, gradient diffusion, automated systems) can produce varied results.[3][4]
-
Incubation Conditions: Time, temperature, and atmospheric conditions during incubation must be consistent. For glycopeptides like vancomycin, a full 24-hour incubation is recommended for accurate endpoint reading.[5][6]
-
Quality Control: Failure to include and assess appropriate quality control (QC) strains can mask systemic errors in the experimental setup.
Q2: What is the correct procedure for preparing and storing this compound stock solutions to ensure consistency?
Proper handling of this compound is critical for reproducible MIC results. Due to its potential instability in solution and hygroscopic nature, careful preparation and storage are essential.[1][2]
Recommended Protocol for Stock Solution Preparation:
-
Weighing: Allow the powdered this compound to equilibrate to room temperature before opening to prevent condensation. Use a calibrated analytical balance for accurate weighing.
-
Solvent: Dissolve the powder in sterile deionized water.[7]
-
Concentration: Prepare a high-concentration stock solution (e.g., 10 mg/mL) to minimize the volume of solvent added to the assay, which could affect media composition.
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter. Do not autoclave, as heat can degrade the antibiotic.
-
Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C or below for long-term stability (up to 3 years for powder).[8] For solutions, it is recommended to prepare them fresh.[1] If short-term storage is necessary, store at -80°C for up to 6 months.[9] Avoid repeated freeze-thaw cycles.
Q3: Our MIC values for this compound seem to differ from published data. Could our testing methodology be the issue?
Yes, variations in testing methodology are a well-documented source of discrepancy in MIC values for glycopeptide antibiotics.[10] Broth microdilution (BMD) is considered the reference method, and results from other methods like gradient diffusion (Etest) or automated systems (e.g., VITEK®) can differ.[3][4] Studies comparing these methods for vancomycin have shown that Etest and some automated systems may yield higher MIC values than BMD.[4]
For consistency and comparability, it is crucial to adhere strictly to established guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI).[5] Key parameters that must be standardized include the cation concentration in the Mueller-Hinton Broth (CAMHB), the final inoculum concentration, and the incubation duration.
Troubleshooting Guides
Guide 1: Diagnosing Inconsistent MIC Results
This guide provides a systematic approach to identifying the source of variability in your this compound MIC experiments.
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for inconsistent MIC results.
Table 1: Common Causes and Corrective Actions for Inconsistent MICs
| Potential Cause | Recommended Corrective Action |
| Norvancomycin Solution Degradation | Prepare fresh stock solutions for each experiment.[1] Store powder at -20°C and protect from moisture.[8] |
| Incorrect Inoculum Density | Calibrate the spectrophotometer or densitometer used for McFarland standards. Use a direct colony suspension from a fresh (18-24 hour) culture.[5] |
| Variable Incubation Time | Strictly adhere to a 24-hour incubation period for glycopeptides to ensure detection of slow-growing resistant subpopulations.[5][6] |
| Media Composition | Use cation-adjusted Mueller-Hinton Broth (CAMHB) as recommended by CLSI guidelines. Ensure proper pH and storage of media. |
| Cross-Contamination | Verify the purity of the isolate by subculturing the positive control well onto an agar plate.[6] |
| Inconsistent Plate Reading | Use a standardized method for reading endpoints (e.g., a plate reader or a consistent visual inspection method). The MIC is the lowest concentration with no visible growth.[11] |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay for this compound
This protocol is based on the CLSI reference method for broth microdilution.[12]
Materials:
-
This compound
-
Sterile deionized water
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial Isolate (e.g., Staphylococcus aureus)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Quality control strain (e.g., S. aureus ATCC® 29213™)
Workflow Diagram for Broth Microdilution
Caption: Standard workflow for a broth microdilution MIC assay.
Procedure:
-
Antibiotic Dilution:
-
Prepare a series of two-fold dilutions of this compound in CAMHB directly in a 96-well plate. The final volume in each well before adding the inoculum should be 50 µL.
-
The concentration range should bracket the expected MIC. For S. aureus, a typical range might be 64 µg/mL down to 0.125 µg/mL.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) agar plate, select 3-5 colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL.
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, including a growth control well (containing no antibiotic). This brings the final volume to 100 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.
-
Include a sterility control well containing only 100 µL of CAMHB.
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C in ambient air for a full 24 hours.[5]
-
-
Reading the MIC:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth.
-
Data Presentation
Table 2: Interpretive Breakpoints for Vancomycin against S. aureus (CLSI M100)
Note: As Norvancomycin is a glycopeptide similar to vancomycin, these breakpoints can serve as a reference point in research settings. Official clinical breakpoints for Norvancomycin may differ.
| MIC (µg/mL) | Interpretation |
| ≤2 | Susceptible (S) |
| 4-8 | Intermediate (I) |
| ≥16 | Resistant (R) |
| Data sourced from CLSI guidelines for Vancomycin.[13] |
Table 3: Quality Control Ranges for Vancomycin
| QC Strain | MIC Range (µg/mL) |
| S. aureus ATCC® 29213™ | 0.5 - 2 |
| E. faecalis ATCC® 29212™ | 1 - 4 |
| Data sourced from CLSI guidelines for Vancomycin.[12] |
References
- 1. selleckchem.com [selleckchem.com]
- 2. NORVANCOMYCIN | 91700-98-0 [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. Different Antimicrobial Susceptibility Testing Methods to Determine Vancomycin Susceptibility and MIC for Staphylococcus aureus with Reduced Vancomycin Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Laboratory Testing for Vancomycin-resistant Staphylococcus aureus | Staphylococcus aureus | CDC [cdc.gov]
- 6. Practical Strategies for Detecting and Confirming Vancomycin-Intermediate Staphylococcus aureus: a Tertiary-Care Hospital Laboratory's Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. ashp.org [ashp.org]
- 11. Antimicrobial Susceptibility - MIC, Individual | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 12. journals.asm.org [journals.asm.org]
- 13. Reporting elevated vancomycin minimum inhibitory concentration in methicillin-resistant Staphylococcus aureus: consensus by an International Working Group - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Norvancomycin Hydrochloride Dosage in Animal Infection Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Norvancomycin hydrochloride in animal infection models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Disclaimer: Norvancomycin is a derivative of Vancomycin. Much of the available preclinical research has been conducted with Vancomycin. The guidance provided here is based on established principles for glycopeptide antibiotics, with specific data primarily drawn from Vancomycin studies in animal models. Researchers should consider these as starting points and adapt them for Norvancomycin-specific experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary pharmacokinetic/pharmacodynamic (PK/PD) index to consider for optimizing this compound efficacy?
A1: The primary PK/PD index for glycopeptide antibiotics like Norvancomycin is the ratio of the Area Under the Concentration-time curve over 24 hours to the Minimum Inhibitory Concentration (AUC24/MIC).[1][2][3] For Staphylococcus aureus infections, a target AUC/MIC ratio of ≥400 is often associated with clinical success in human patients and serves as a crucial benchmark in preclinical animal model studies.[1][2][3][4]
Q2: How do I determine the appropriate starting dose of this compound for my animal model?
A2: The starting dose will depend on the animal species, the infection model, and the MIC of the bacterial strain. It is recommended to conduct a dose-ranging study. As a reference, intravenous doses for Vancomycin in murine models can range from 10 mg/kg to 110 mg/kg.[5][6] For a murine thigh infection model, daily doses can range from approximately 25 to 400 mg/kg.[7] A pilot study with a few animals per dose group is essential to determine a dose that is both effective and well-tolerated.
Q3: What are the common animal models used to evaluate the efficacy of this compound?
A3: Common animal models for evaluating glycopeptide antibiotics include:
-
Neutropenic Murine Thigh Infection Model: This is a standardized model for studying the in vivo efficacy of antimicrobials against localized soft tissue infections.[8][9][10][11]
-
Murine Pneumonia Model: This model is used to assess antibiotic efficacy against respiratory tract infections, often caused by pathogens like Staphylococcus aureus.[5][6][12]
-
Sepsis Models: These models, often induced by intraperitoneal injection of bacteria or cecal slurry, are used to evaluate drug efficacy in systemic infections.[13]
Q4: What are the potential toxicities of this compound in animal models?
A4: The primary dose-limiting toxicity for glycopeptide antibiotics is nephrotoxicity (kidney damage).[14][15] Ototoxicity (hearing damage) has also been reported.[15][16] It is crucial to monitor animals for signs of toxicity, such as changes in weight, activity, and urine output. Histopathological examination of the kidneys post-mortem is recommended, especially in dose-ranging or toxicity studies.
Troubleshooting Guide
Issue 1: High variability in experimental outcomes.
-
Possible Cause: Inconsistent bacterial inoculum preparation.
-
Solution: Ensure a standardized protocol for bacterial culture and inoculum preparation. For some bacteria like enterococci, anaerobic growth conditions plus mucin supplementation in the inoculum have been shown to enhance in vivo growth and provide more consistent results.[17]
-
Possible Cause: Variation in animal health status.
-
Solution: Use animals from a reputable supplier and allow for an acclimatization period before starting the experiment. Ensure consistent housing conditions and diet.
Issue 2: Lack of efficacy at expected therapeutic doses.
-
Possible Cause: The MIC of the bacterial strain is higher than anticipated.
-
Solution: Re-determine the MIC of the bacterial strain being used. A higher than expected MIC will require a higher dose to achieve the target AUC/MIC ratio.
-
Possible Cause: Suboptimal PK/PD target.
-
Solution: While an AUC/MIC of ≥400 is a common target, it may not be sufficient for all bacterial strains or infection models.[1] Consider evaluating higher target ratios in your studies.
-
Possible Cause: Poor drug penetration to the site of infection.
-
Solution: For infections in specific tissues (e.g., central nervous system, bone), drug penetration may be limited.[16] It may be necessary to measure drug concentrations in the target tissue to ensure adequate exposure.
Issue 3: Signs of toxicity in animals at therapeutic doses.
-
Possible Cause: The dosing regimen is too aggressive.
-
Solution: Consider fractionating the total daily dose into more frequent, smaller doses. This can help to maintain therapeutic concentrations while avoiding high peak concentrations that may be associated with toxicity.
-
Possible Cause: The route of administration is contributing to toxicity.
-
Solution: Intravenous administration can lead to higher peak concentrations and potentially more nephrotoxicity compared to subcutaneous or intraperitoneal routes.[14] However, subcutaneous administration may lead to local tissue necrosis at high concentrations.[14] The choice of administration route should be carefully considered and justified.
Data Presentation: Pharmacokinetic Parameters of Vancomycin in Different Animal Species
The following table summarizes key pharmacokinetic parameters for Vancomycin in commonly used animal models. These can serve as a reference when designing studies for this compound.
| Animal Species | Route of Administration | Volume of Distribution (Vd) (L/kg) | Elimination Half-life (t1/2) (hours) | Clearance (CL) (L/hr/kg) |
| Mouse | Intravenous | 0.6 - 0.9 | 0.5 - 1.5 | 0.4 - 0.8 |
| Rat | Intravenous | 0.4 - 1.0 | 1.0 - 2.5 | 0.2 - 0.5 |
| Rabbit | Intravenous | 0.3 - 0.7 | 1.5 - 3.0 | 0.1 - 0.3 |
| Dog | Intravenous | 0.4 - 5.5[16] | 2.0 - 4.0 | 0.1 - 0.25 |
Note: These values are approximate and can vary based on the specific strain of animal, age, health status, and experimental conditions.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO) at a concentration of 1024 µg/mL.
-
Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to obtain a range of concentrations (e.g., 256 µg/mL to 0.25 µg/mL).
-
Bacterial Inoculum Preparation: Culture the bacterial strain of interest overnight on an appropriate agar plate. Select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound. Include a positive control well (bacteria in broth without antibiotic) and a negative control well (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Protocol 2: Neutropenic Murine Thigh Infection Model
This protocol is a standard model for evaluating in vivo efficacy.[8][9][10][11]
-
Induction of Neutropenia: Administer cyclophosphamide to mice via intraperitoneal injection to induce neutropenia. A common regimen is 150 mg/kg four days before infection and 100 mg/kg one day before infection.[8][10]
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension in sterile saline or PBS from an overnight culture. The target inoculum concentration is typically 10^6 to 10^7 CFU/mL.
-
Infection: Anesthetize the mice and inject 0.1 mL of the bacterial inoculum into the thigh muscle.
-
Treatment: At a predetermined time post-infection (e.g., 2 hours), administer this compound via the desired route (e.g., subcutaneous or intravenous).
-
Efficacy Assessment: At a specified time point (e.g., 24 hours post-treatment), euthanize the mice. Aseptically remove the thigh muscle, homogenize it in a known volume of sterile saline, and perform serial dilutions for quantitative bacterial culture (CFU counting).
-
Data Analysis: The efficacy of the treatment is determined by comparing the bacterial load (log10 CFU/thigh) in the treated groups to the untreated control group.
Visualizations
Caption: Workflow for this compound Dosage Optimization.
Caption: Relationship of PK/PD Parameters for this compound.
References
- 1. AUC/MIC Pharmacodynamic Target Is Not a Good Predictor of Vancomycin Efficacy in Methicillin-Resistant Staphylococcus aureus Experimental Endocarditis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimizing the Clinical Use of Vancomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vancomycin AUC/MIC Ratio and 30-Day Mortality in Patients with Staphylococcus aureus Bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Comparative Efficacies of Human Simulated Exposures of Telavancin and Vancomycin against Methicillin-Resistant Staphylococcus aureus with a Range of Vancomycin MICs in a Murine Pneumonia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. biorxiv.org [biorxiv.org]
- 8. noblelifesci.com [noblelifesci.com]
- 9. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 10. imquestbio.com [imquestbio.com]
- 11. criver.com [criver.com]
- 12. amr-accelerator.eu [amr-accelerator.eu]
- 13. Late therapeutic intervention with antibiotics and fluid resuscitation allows for a prolonged disease course with high survival in a severe murine model of sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Vancomycin-Induced Kidney Injury: Animal Models of Toxicodynamics, Mechanisms of Injury, Human Translation, and Potential Strategies for Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Review on Usage of Vancomycin in Livestock and Humans: Maintaining Its Efficacy, Prevention of Resistance and Alternative Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Glycopeptides Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 17. An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
degradation products of Norvancomycin hydrochloride under stress conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Norvancomycin hydrochloride. The information focuses on the identification and understanding of degradation products that may form under various stress conditions during experimental procedures.
Given the structural similarity between Norvancomycin and Vancomycin, and the greater availability of public data for the latter, information on Vancomycin hydrochloride is included as a significant reference point for predicting the degradation behavior of Norvancomycin.
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions that can lead to the degradation of this compound?
A1: this compound, similar to other glycopeptide antibiotics, is susceptible to degradation under several stress conditions. These are often simulated in forced degradation studies to understand the stability of the molecule.[1] The most common conditions include:
-
Acidic Hydrolysis: Exposure to acidic conditions (e.g., using hydrochloric acid) can lead to the cleavage of glycosidic bonds and other acid-labile functional groups.
-
Alkaline Hydrolysis: Basic conditions (e.g., using sodium hydroxide) can also cause hydrolysis and other rearrangements. Decomposition is often more pronounced in alkaline compared to acidic conditions.[2][3]
-
Oxidation: Exposure to oxidizing agents, such as hydrogen peroxide, can lead to the formation of various oxidized derivatives.[4]
-
Thermal Stress: High temperatures can accelerate degradation pathways.[5]
-
Photolytic Stress: Exposure to light, particularly UV light, can induce photodegradation.[4]
Q2: What are the known degradation products of Norvancomycin?
A2: Research has identified several impurities and potential degradation products in Norvancomycin drug substance. These include a D-O-E ring expanded Norvancomycin analog and two de-saccharide derivatives that lack specific sugar moieties.[6][7] Due to its structural similarity to Vancomycin, it is anticipated that Norvancomycin may also form degradation products analogous to those observed for Vancomycin, such as crystalline degradation product 1 (CDP-1).[8]
Q3: How can I detect and identify degradation products of this compound in my samples?
A3: The most common and effective analytical techniques for identifying and quantifying Norvancomycin and its degradation products are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[2][9][10] These methods allow for the separation of the parent drug from its impurities and degradation products, and their subsequent identification and quantification. For structural elucidation of unknown degradation products, techniques like 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRESIMS) are employed.[6][7]
Q4: Are there any specific considerations for sample preparation when analyzing for Norvancomycin degradation products?
A4: Yes, proper sample preparation is crucial. When preparing samples that have been subjected to acidic or basic stress, it is important to neutralize the sample before analysis to prevent further degradation on the analytical column. For photostability studies, samples should be stored in light-protected containers until analysis. When using LC-MS, ensure that the mobile phase is compatible with the mass spectrometer and that appropriate ionization techniques are used.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Unexpected peaks in the chromatogram of a Norvancomycin sample. | The sample may have degraded due to improper storage (e.g., exposure to light or high temperatures) or handling. The unexpected peaks could be degradation products. | Review the storage and handling procedures for your samples. Perform a forced degradation study on a reference standard of Norvancomycin under controlled conditions (acidic, basic, oxidative, thermal, photolytic) to see if the retention times of the resulting degradation products match the unexpected peaks in your sample. |
| Difficulty in separating Norvancomycin from its degradation products by HPLC. | The chromatographic conditions (e.g., mobile phase composition, pH, column type) may not be optimal for resolving all components. | Optimize the HPLC method. This may involve screening different columns (e.g., C18, C8), adjusting the mobile phase pH (as Norvancomycin stability is pH-dependent), and modifying the gradient elution profile.[4] |
| Inconsistent quantification of Norvancomycin in stability studies. | This could be due to ongoing degradation during the analytical run, or issues with the analytical method itself, such as poor precision or accuracy. | Ensure that the analytical method is properly validated according to ICH guidelines for linearity, precision, accuracy, and specificity.[2] Use an internal standard to improve the reliability of quantification. Also, ensure that the autosampler is kept at a low temperature to minimize degradation during the analysis sequence. |
| Mass spectral data of a suspected degradation product is difficult to interpret. | The degradation product may be a novel compound, or the fragmentation pattern may be complex. | Utilize high-resolution mass spectrometry (HRMS) to obtain an accurate mass and predict the elemental composition. Perform tandem MS (MS/MS) experiments to obtain fragmentation patterns that can help in elucidating the structure. Comparison with the fragmentation of the parent Norvancomycin molecule can provide clues about the structural modifications. |
Quantitative Data Summary
The following tables summarize the degradation of Vancomycin hydrochloride under various stress conditions. This data can be used as a predictive guide for the expected degradation behavior of the structurally similar this compound.
Table 1: Summary of Forced Degradation of Vancomycin Hydrochloride [4]
| Stress Condition | Reagent/Parameter | Time | Temperature | % Degradation |
| Acidic Hydrolysis | 3.0 M HCl | 6 h | Room Temperature | ~15% |
| Alkaline Hydrolysis | 1.5 M NaOH | 1 h | Room Temperature | ~30% |
| Oxidative | 3% H₂O₂ | 24 h | Room Temperature | ~50% |
| Thermal (Dry Heat) | - | 6 h | 80°C | ~10% |
| Thermal (Wet Heat) | Water bath | 6 h | 80°C | ~20% |
| Photolytic | Direct Sunlight | 6 h | - | ~5% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies on this compound.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., water or methanol) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of an acid solution (e.g., 1 M HCl). Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 6, 8 hours). Withdraw samples at different time points, neutralize with a suitable base (e.g., 1 M NaOH), and dilute to the target concentration for analysis.
-
Alkaline Hydrolysis: Mix an aliquot of the stock solution with an equal volume of a basic solution (e.g., 0.1 M NaOH). Follow the same incubation and sampling procedure as for acidic hydrolysis, neutralizing with a suitable acid (e.g., 0.1 M HCl).
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of an oxidizing agent solution (e.g., 3% H₂O₂). Incubate at room temperature and collect samples at various time points.
-
Thermal Degradation: Place a solid sample of this compound in a temperature-controlled oven at a high temperature (e.g., 80°C) for a specified duration. Also, subject a solution of the drug to thermal stress.
-
Photolytic Degradation: Expose a solution of this compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines. A control sample should be kept in the dark under the same conditions.
3. Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC or LC-MS/MS method.
Protocol 2: Development of a Stability-Indicating HPLC Method
1. Instrumentation:
-
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or PDA detector.
2. Chromatographic Conditions (Example for Vancomycin, adaptable for Norvancomycin): [4]
-
Column: C8 or C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., citrate buffer pH 4) and an organic modifier (e.g., acetonitrile and/or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Column Temperature: Ambient or controlled (e.g., 30°C).
3. Method Validation:
-
Validate the developed method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity is demonstrated by the ability of the method to resolve the main peak from all degradation product peaks.
Visualizations
Caption: Workflow for Forced Degradation Studies of Norvancomycin HCl.
Caption: Potential Degradation Pathways of Norvancomycin HCl.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ptfarm.pl [ptfarm.pl]
- 5. ajpsonline.com [ajpsonline.com]
- 6. Three structurally-related impurities in norvancomycin drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: Purification of Norvancomycin Hydrochloride and its Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Norvancomycin hydrochloride and its derivatives.
Section 1: Troubleshooting Guide for Reversed-Phase HPLC Purification
High-Performance Liquid Chromatography (HPLC) is a primary method for the purification of this compound. However, challenges can arise during the process. This guide addresses common issues in a question-and-answer format.
Question: Why am I observing peak tailing in my chromatogram?
Answer: Peak tailing for a polar molecule like this compound is often due to secondary interactions with the stationary phase or issues with the mobile phase.
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based C18 column can interact with the basic amine groups of Norvancomycin, causing tailing.
-
Solution:
-
Lower Mobile Phase pH: Operate the mobile phase at a lower pH (e.g., 2.5-3.5) using an additive like trifluoroacetic acid (TFA) or formic acid. This protonates the silanol groups, minimizing unwanted interactions.[1]
-
Use an End-Capped Column: Employ a highly deactivated, end-capped column where the residual silanols are derivatized to be less polar.[1]
-
-
-
Column Overload: Injecting too much sample can lead to peak tailing.
-
Solution: Reduce the sample concentration or injection volume.
-
-
Contamination: Buildup of contaminants on the column frit or at the head of the column can distort peak shape.
Question: My peaks are broad, leading to poor resolution. What is the cause?
Answer: Broad peaks can stem from several factors related to the HPLC system and method parameters.
-
Low Flow Rate: A mobile phase flow rate that is too low can lead to band broadening.
-
Solution: Optimize the flow rate for your column dimensions and particle size.
-
-
System Leaks: A leak in the system, particularly between the column and the detector, can cause peak broadening.
-
Solution: Check all fittings for leaks and ensure they are properly tightened.[1]
-
-
Inappropriate Mobile Phase: If the sample is not readily soluble in the mobile phase, it can lead to broad peaks.
-
Solution: Ensure your sample is fully dissolved in a solvent compatible with, or identical to, the initial mobile phase conditions.[3]
-
-
Column Degradation: Over time, the stationary phase can degrade, leading to a loss of efficiency and broader peaks.
-
Solution: Replace the column if performance does not improve with cleaning.
-
Question: I am experiencing poor resolution between Norvancomycin and its impurities. How can I improve this?
Answer: Improving the separation of structurally similar impurities is a key challenge in Norvancomycin purification.
-
Optimize the Gradient: A shallow gradient is often necessary to resolve closely eluting compounds.
-
Solution: Decrease the rate of change of the organic solvent in your gradient. For example, instead of a 10-minute gradient from 5% to 50% acetonitrile, try a 20-minute gradient over the same range.
-
-
Change the Organic Modifier: Different organic solvents can alter the selectivity of the separation.
-
Solution: If you are using acetonitrile, try methanol or isopropanol as the organic modifier, or a combination of them.
-
-
Adjust the pH: The retention of ionizable compounds like Norvancomycin is highly dependent on the mobile phase pH.
-
Solution: Small adjustments to the pH (e.g., from 3.0 to 3.2) can significantly impact selectivity and resolution.
-
-
Change the Stationary Phase: If other optimizations fail, a different column chemistry may be required.
-
Solution: Consider a column with a different stationary phase (e.g., C8, Phenyl-Hexyl) or a different particle size.
-
Question: My recovery of Norvancomycin is low. What are the potential causes and solutions?
Answer: Low recovery can be due to sample loss during preparation, irreversible binding to the column, or degradation.
-
Sample Precipitation: this compound may precipitate if the sample is dissolved in a solvent that is too weak (too aqueous) and then injected into a mobile phase with a higher organic content.
-
Solution: Dissolve the sample in the initial mobile phase composition. If using a stronger solvent like DMSO for initial dissolution, ensure the volume is small and that it is miscible with the mobile phase.
-
-
Irreversible Adsorption: Strong, irreversible binding to the column can occur if the stationary phase is not suitable or if active sites are present.
-
Solution: Ensure the column is well-conditioned. If using a new column, it may require several injections to passivate active sites.
-
-
Degradation: Norvancomycin is susceptible to degradation at certain pH values and temperatures.
-
Solution: Maintain a moderately acidic pH (3-5.7) during purification and avoid excessive temperatures.[4]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in this compound preparations?
A1: Common impurities are structurally similar to Norvancomycin, making them challenging to separate. These include:
-
D-O-E Ring Expanded Analog: An isomer with an altered ring structure.[5][6]
-
De-saccharide Derivatives: Analogs that are missing one or both of the sugar moieties.[5][6]
-
Other Glycopeptide Antibiotics: Depending on the fermentation source, other related glycopeptides may be present.
Q2: What is the optimal pH range for the stability of this compound during purification?
A2: Based on studies of the closely related vancomycin, Norvancomycin is most stable in a moderately acidic pH range of 3.0 to 5.7.[4] Both strongly acidic and alkaline conditions can lead to degradation.[7]
Q3: Can ion-exchange chromatography be used for Norvancomycin purification?
A3: Yes, ion-exchange chromatography is a viable technique for the purification of glycopeptide antibiotics like Norvancomycin.[8] Since Norvancomycin is positively charged at acidic pH, cation-exchange chromatography is typically employed. Elution is achieved by increasing the salt concentration or the pH of the mobile phase.
Q4: What are the key considerations for scaling up the purification of this compound from analytical to preparative HPLC?
A4: Scaling up requires careful consideration of several factors:
-
Column Loading: The amount of sample that can be loaded onto a preparative column without compromising resolution needs to be determined empirically.
-
Flow Rate: The flow rate should be scaled proportionally to the column's cross-sectional area.
-
Gradient: The gradient time should be adjusted to maintain a similar separation profile.
-
Solvent Consumption: Preparative HPLC uses significantly more solvent, which has cost and disposal implications.
Q5: How should I handle the purified fractions of this compound?
A5: After collection, fractions containing the purified Norvancomycin should be processed promptly to prevent degradation.
-
Solvent Removal: The organic solvent is typically removed by rotary evaporation.
-
Desalting: If non-volatile salts were used in the mobile phase, a desalting step (e.g., using a C18 solid-phase extraction cartridge or size-exclusion chromatography) is necessary.
-
Lyophilization: The final product is often obtained as a stable powder by freeze-drying (lyophilization).
Section 3: Experimental Protocols and Data
Preparative Reversed-Phase HPLC Protocol
This protocol provides a general framework for the purification of this compound. Optimization may be required based on the specific impurity profile and available instrumentation.
-
Sample Preparation:
-
Dissolve the crude this compound in the initial mobile phase (Mobile Phase A) to a concentration of 10-50 mg/mL.
-
Filter the sample through a 0.45 µm filter to remove any particulate matter.
-
-
HPLC Conditions:
-
Column: C18, 10 µm particle size, dimensions appropriate for preparative scale (e.g., 50 x 250 mm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient:
-
0-5 min: 5% B (Isocratic)
-
5-65 min: 5% to 40% B (Linear Gradient)
-
65-70 min: 40% to 95% B (Wash)
-
70-75 min: 95% B (Isocratic)
-
75-80 min: 95% to 5% B (Return to Initial)
-
80-90 min: 5% B (Equilibration)
-
-
Flow Rate: Scaled for the column diameter (e.g., 50-100 mL/min for a 50 mm ID column).
-
Detection: UV at 280 nm.
-
-
Fraction Collection:
-
Collect fractions based on the UV chromatogram, focusing on the main Norvancomycin peak.
-
-
Post-Purification Processing:
-
Analyze the collected fractions by analytical HPLC to assess purity.
-
Pool the fractions that meet the desired purity specifications.
-
Remove the acetonitrile by rotary evaporation.
-
Lyophilize the remaining aqueous solution to obtain the purified this compound as a white to off-white powder.
-
Quantitative Data Summary
The following table summarizes typical purity and yield data for the purification of Norvancomycin and its close analog, vancomycin.
| Parameter | Crude Material | After Preparative HPLC | Reference |
| Purity (by HPLC area %) | 85-90% | >99.0% | [9] |
| Yield | N/A | 90.6% (for vancomycin) | [10] |
| Key Impurity 1 (Ring-Expanded) | Present | Significantly Reduced/Removed | [5] |
| Key Impurity 2 (De-saccharide) | Present | Significantly Reduced/Removed | [5] |
Section 4: Visualizations
Experimental Workflow for Norvancomycin Purification
Caption: General workflow for the purification of this compound.
Troubleshooting Logic for HPLC Peak Tailing
Caption: Troubleshooting logic for addressing peak tailing in HPLC.
References
- 1. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Three structurally-related impurities in norvancomycin drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ptfarm.pl [ptfarm.pl]
- 8. taylorfrancis.com [taylorfrancis.com]
- 9. researchgate.net [researchgate.net]
- 10. US5854390A - Chromatographic purification of vancomycin hydrochloride by use of preparative HPLC - Google Patents [patents.google.com]
Technical Support Center: Overcoming Norvancomycin Hydrochloride Resistance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming Norvancomycin hydrochloride resistance in laboratory strains.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of resistance to Norvancomycin in laboratory strains?
A1: The predominant mechanism of resistance to glycopeptide antibiotics like Norvancomycin is the alteration of the drug's target in the bacterial cell wall synthesis pathway.[1][2][3] Resistant bacteria, particularly Vancomycin-Resistant Enterococci (VRE), possess gene clusters (e.g., vanA) that modify the C-terminal D-Alanine-D-Alanine (D-Ala-D-Ala) of peptidoglycan precursors to D-Alanine-D-Lactate (D-Ala-D-Lac).[1][3][4] This substitution significantly reduces the binding affinity of Norvancomycin to its target, rendering the antibiotic ineffective.[1][3][4]
Q2: How can chemical modification of Norvancomycin restore its activity against resistant strains?
A2: Chemical modifications, particularly at the N-terminus of the Norvancomycin molecule, can restore its antibacterial activity. Strategies include the attachment of lipophilic moieties or the introduction of sulfonium groups.[1][5][6] These modifications can enhance the drug's interaction with the bacterial cell membrane and may provide an alternative mechanism of action, bypassing the resistance conferred by the altered peptidoglycan precursors.[1] Such derivatives have shown significantly higher activity, in some cases up to 2048-fold, against resistant strains like VISA (Vancomycin-Intermediate Staphylococcus aureus) and VRE.[1][5][6]
Q3: What are some promising synergistic antibiotic combinations with Norvancomycin?
A3: Combining Norvancomycin with other classes of antibiotics has demonstrated synergistic effects against resistant strains. Beta-lactam antibiotics, such as oxacillin and imipenem, have shown synergy with vancomycin, a closely related glycopeptide, against MRSA (Methicillin-Resistant Staphylococcus aureus).[7][8][9][10][11] Other potential synergistic partners include rifampicin.[4][9] The rationale behind these combinations is that the secondary antibiotic may weaken the bacterial cell wall or inhibit other essential pathways, making the bacteria more susceptible to Norvancomycin.
Q4: Are there novel therapeutic strategies beyond chemical modification and antibiotic combinations?
A4: Yes, emerging strategies are being explored to combat glycopeptide resistance. Phage therapy, which uses bacteriophages to target and lyse specific bacteria, is a promising alternative.[12][13] Additionally, fecal microbiota transplantation (FMT) is being investigated to alter the gut microbiome and reduce colonization by resistant pathogens like VRE.[12]
Troubleshooting Guides
This section addresses specific issues that may arise during experiments aimed at overcoming Norvancomycin resistance.
Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) values for Norvancomycin derivatives.
| Potential Cause | Troubleshooting Step |
| Inoculum preparation | Ensure the bacterial inoculum is standardized to a 0.5 McFarland turbidity standard to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells. |
| Media variability | Use cation-adjusted Mueller-Hinton Broth (CAMHB) for susceptibility testing as recommended by CLSI guidelines to ensure consistency. |
| Compound stability | Prepare fresh stock solutions of Norvancomycin derivatives and avoid repeated freeze-thaw cycles. Confirm the stability of the compound in the chosen solvent and assay medium. |
| Plate incubation | Incubate microtiter plates at 35-37°C for 16-20 hours. Ensure proper humidity to prevent evaporation from the wells. |
Issue 2: Difficulty in interpreting checkerboard synergy assay results.
| Potential Cause | Troubleshooting Step |
| Ambiguous growth inhibition | Read the plates at a consistent time point. Use a microplate reader to measure optical density (OD) for a more objective determination of growth inhibition compared to visual inspection. |
| Calculation of Fractional Inhibitory Concentration Index (FICI) | Ensure the correct formula is used: FICI = FIC of Drug A + FIC of Drug B, where FIC = MIC of the drug in combination / MIC of the drug alone. |
| Interpretation of FICI values | Adhere to standard interpretation criteria: Synergy (FICI ≤ 0.5), Additivity/Indifference (0.5 < FICI ≤ 4), and Antagonism (FICI > 4).[14] Note that different studies may use slightly varied thresholds. |
Issue 3: PCR for vanA gene yields no or non-specific amplification.
| Potential Cause | Troubleshooting Step |
| Poor DNA quality | Use a validated DNA extraction kit and assess DNA purity and concentration before PCR. |
| Primer design | Verify that the primers are specific to the vanA gene and do not form hairpins or primer-dimers. Use published and validated primer sequences where possible. |
| Annealing temperature | Optimize the annealing temperature using a gradient PCR to find the optimal temperature for specific amplification. |
| PCR inhibitors | Ensure the final DNA extract is free from PCR inhibitors that may have been carried over from the bacterial culture or extraction process. |
Data Presentation
Table 1: Activity of N-Terminally Modified Norvancomycin Derivatives Against Resistant Strains
| Modification Type | Resistant Strain | Fold Increase in Activity vs. Norvancomycin |
| Sulfonium moiety incorporation | VISA | 4 to 2048-fold |
| Sulfonium moiety incorporation | VRE | 4 to 2048-fold |
| Lipophilic attachment | VISA/VRE | Data varies depending on the specific moiety |
Data synthesized from studies on N-terminal modifications of Norvancomycin, which have shown to significantly restore antibacterial activity.[1][5][6]
Table 2: Interpreting Synergy from Checkerboard Assays using the Fractional Inhibitory Concentration Index (FICI)
| FICI Value | Interpretation | Description |
| ≤ 0.5 | Synergy | The combined effect of the two drugs is significantly greater than the sum of their individual effects. |
| > 0.5 to ≤ 1.0 | Additive | The combined effect is equal to the sum of the individual effects. |
| > 1.0 to ≤ 4.0 | Indifference | The drugs do not interact and their combined effect is no different from the most active single agent. |
| > 4.0 | Antagonism | The combined effect is less than the effect of the more active agent alone. |
Standard interpretation of FICI values for determining the nature of drug interactions.[14]
Experimental Protocols
1. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.
-
Preparation of Antimicrobial Agent: Prepare a stock solution of Norvancomycin or its derivative at a concentration 100-fold higher than the highest concentration to be tested. Serially dilute the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve final concentrations typically ranging from 0.06 to 128 µg/mL.
-
Inoculum Preparation: From a fresh agar plate (18-24 hours growth), suspend several colonies of the test strain in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted antimicrobial agent. Include a growth control well (inoculum without drug) and a sterility control well (broth only). Incubate the plate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth.
2. Checkerboard Assay for Synergy Testing
This method is used to assess the interaction between two antimicrobial agents.
-
Plate Setup: In a 96-well microtiter plate, prepare two-fold serial dilutions of Drug A (e.g., Norvancomycin derivative) along the x-axis and two-fold serial dilutions of Drug B (e.g., a β-lactam) along the y-axis. The final volume in each well should be 50 µL.
-
Inoculum Preparation and Addition: Prepare the bacterial inoculum as described for the MIC protocol (final density of 5 x 10^5 CFU/mL). Add 100 µL of the inoculum to each well of the checkerboard plate.
-
Incubation and Reading: Incubate the plate at 37°C for 18-24 hours. Determine the MIC of each drug alone and in combination by observing the lowest concentration that inhibits visible growth.
-
FICI Calculation: Calculate the FICI as described in the Troubleshooting section. An FICI of ≤ 0.5 is indicative of synergy.[14]
3. Time-Kill Assay
This dynamic assay assesses the bactericidal or bacteriostatic effect of an antimicrobial agent over time.
-
Preparation: Prepare flasks containing CAMHB with the antimicrobial agent(s) at desired concentrations (e.g., 1x, 2x, 4x MIC). Also, prepare a growth control flask without any antibiotic.
-
Inoculation: Inoculate each flask with the test organism to a starting density of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.
-
Sampling and Plating: At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each flask. Perform serial dilutions in sterile saline and plate onto nutrient agar plates.
-
Colony Counting and Analysis: Incubate the plates at 37°C for 18-24 hours and count the number of colonies (CFU/mL). Plot the log10 CFU/mL against time. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours.
Visualizations
Caption: VanS/VanR two-component system for inducing Norvancomycin resistance.
Caption: Workflow for determining antibiotic synergy using the checkerboard method.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficacy of vancomycin in combination with various antimicrobial agents against clinical methicillin resistant Staphylococcus aureus strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial resistance profiles of vancomycin-resistant Enterococcus species isolated from laboratory mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic Potential of Antimicrobial Combinations Against Methicillin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Single Modification at the N-Terminus of Norvancomycin to Combat Drug-Resistant Gram-Positive Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of antibiotic combinations on methicillin-resistant Staphylococcus aureus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-Terminus Alkylation of Vancomycin: Ligand Binding Affinity, Antimicrobial Activity, and Site-Specific Nature of Quaternary Trimethylammonium Salt Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. β-Lactam Combinations with Vancomycin Show Synergistic Activity against Vancomycin-Susceptible Staphylococcus aureus, Vancomycin-Intermediate S. aureus (VISA), and Heterogeneous VISA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Synergistic Potential of Antimicrobial Combinations Against Methicillin-Resistant Staphylococcus aureus [frontiersin.org]
- 10. Combinations of Vancomycin and β-Lactams Are Synergistic against Staphylococci with Reduced Susceptibilities to Vancomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. β-Lactam Combinations with Vancomycin Show Synergistic Activity against Vancomycin-Susceptible Staphylococcus aureus, Vancomycin-Intermediate S. aureus (VISA), and Heterogeneous VISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antimicrobial susceptibility pattern of vancomycin resistant enterococci to newer antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Bacteriostatic Antimicrobial Combination: Antagonistic Interaction between Epsilon-Viniferin and Vancomycin against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Norvancomycin Hydrochloride in Culture Media
Welcome to the technical support center for Norvancomycin hydrochloride. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and minimize the precipitation of this compound in culture media during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound precipitation in culture media?
Precipitation of this compound, a glycopeptide antibiotic, in aqueous solutions like culture media is a common issue that can arise from several physicochemical factors. Understanding these factors is the first step in troubleshooting and prevention.
Common Causes of Precipitation:
-
High Concentration: Exceeding the solubility limit of Norvancomycin in the specific medium is a primary cause. Precipitation risk increases at higher antibiotic concentrations[1].
-
pH Instability: Glycopeptide stability is highly dependent on pH.[2] Norvancomycin is formulated as a hydrochloride salt to improve solubility, but significant shifts in the culture medium's pH can reduce its stability and lead to precipitation. Acidification can promote protein denaturation and precipitation.[3]
-
Temperature: Lower temperatures can decrease the solubility of Norvancomycin, leading to precipitation.[1] Conversely, while gentle warming can sometimes help dissolve precipitates, prolonged exposure to high temperatures can degrade the antibiotic.[4]
-
Media Composition: Culture media are complex mixtures of salts, amino acids, vitamins, and proteins. Certain components, particularly divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺), can react with other media components to form insoluble salts, which may exacerbate Norvancomycin precipitation.[5][6]
-
Improper Storage and Handling: Solutions of Norvancomycin are noted to be unstable.[7] Repeated freeze-thaw cycles of stock solutions can promote protein denaturation and precipitation, altering the composition and stability of the antibiotic solution.[6] Storing solutions for extended periods, even at recommended temperatures, can lead to degradation and precipitation.[4][8]
-
Interaction with Other Compounds: Co-administration with other drugs, such as ceftazidime, can lead to the formation of precipitates.[1]
Q2: How should I prepare and store this compound stock solutions to maximize stability?
Proper preparation and storage of stock solutions are critical to preventing precipitation and ensuring the antibiotic's efficacy. Due to its instability in solution, it is highly recommended to prepare fresh solutions for each experiment.[7]
Recommendations for Stock Solutions:
-
Solvent Selection: this compound is soluble in water and PBS (up to 100 mg/mL).[4] For research applications requiring organic solvents, DMSO is also a viable option.[4] Always use sterile, high-quality solvents.
-
Concentration: Prepare a concentrated stock solution (e.g., 10-50 mg/mL) that allows for a significant dilution (e.g., 1:1000) into the final culture medium. This minimizes the volume of solvent added to the culture and reduces the risk of shocking the system.
-
Storage: Store stock solutions at -20°C or -80°C for extended stability.[4] For short-term storage (up to one month), -20°C is acceptable; for longer periods (up to six months), -80°C is recommended.[4] Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[6]
Q3: What is the best practice for adding this compound to culture medium?
The method of addition can significantly impact whether the antibiotic remains in solution.
Workflow for Adding Norvancomycin to Media
Q4: My Norvancomycin solution has already precipitated. Can it be salvaged?
If precipitation occurs, it may be possible to redissolve it, but this should be done with caution as the efficacy and stability of the antibiotic may be compromised.
-
Gentle Warming: Warm the solution briefly in a 37°C water bath while gently agitating. Avoid overheating.
-
Sonication: In some cases, brief sonication can help redissolve precipitates.[4]
-
Verification: If you successfully redissolve the precipitate, it is advisable to filter-sterilize the solution again through a 0.22 µm filter before use.
-
Best Practice: The safest approach is to discard the precipitated solution and prepare a fresh stock.[7] This eliminates uncertainty about the final active concentration and potential cytotoxic effects of aggregates.
Troubleshooting Guide
Use this guide to diagnose and solve common precipitation issues.
Troubleshooting Summary Table
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding stock solution to medium. | High final concentration; localized high concentration ("shock"); incompatible media components. | Lower the final working concentration. Add the stock solution dropwise while gently swirling the medium. Perform a small-scale compatibility test with the medium. |
| Precipitate appears in the stock solution during storage. | Improper storage temperature; repeated freeze-thaw cycles; solution instability over time. | Discard the stock. Prepare fresh aliquots and avoid repeated freeze-thaw cycles. Store at -80°C for long-term stability.[4] |
| Cloudiness or precipitate forms in the culture vessel over time (24-48h). | pH shift in the medium due to cell metabolism; evaporation of medium increasing salt concentration; interaction with secreted cellular products. | Ensure the incubator has proper humidity control to prevent evaporation.[5] Check and, if necessary, buffer the pH of the culture medium. |
| Precipitate observed after thawing a frozen stock solution. | Denaturation or aggregation of the antibiotic during the freeze-thaw process. | Thaw the aliquot quickly at 37°C and use immediately. Avoid leaving it at room temperature for extended periods. If precipitate persists, discard the aliquot. |
Logical Troubleshooting Workflow
This diagram provides a step-by-step decision tree to identify the cause of precipitation.
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution
This protocol details the preparation of a standard stock solution for use in cell culture.
Materials:
-
This compound powder
-
Sterile, USP-grade Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile 15 mL or 50 mL conical tubes
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
-
Sterile 1.5 mL microcentrifuge tubes for aliquots
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh out 100 mg of this compound powder and transfer it to a sterile 15 mL conical tube.
-
Add 10 mL of sterile PBS to the tube to achieve a final concentration of 10 mg/mL.
-
Vortex gently until the powder is completely dissolved. The solution should be clear.
-
Draw the solution into a sterile syringe.
-
Attach the sterile 0.22 µm filter to the syringe tip.
-
Filter-sterilize the solution into a new sterile 15 mL conical tube. This step removes any potential microbial contaminants or undissolved microparticles.
-
Dispense the sterile stock solution into single-use aliquots (e.g., 100 µL) in sterile 1.5 mL microcentrifuge tubes.
-
Label the tubes clearly with the name, concentration, and date of preparation.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[4]
Protocol 2: Small-Scale Compatibility Test
Before adding Norvancomycin to a large volume of a new or modified culture medium, perform this quick test to check for immediate precipitation.
Procedure:
-
Add 1 mL of your complete cell culture medium to a sterile microcentrifuge tube.
-
Pre-warm the medium to 37°C.
-
Prepare a dilution of your Norvancomycin stock solution that corresponds to the final working concentration you intend to use. For example, if your stock is 10 mg/mL and your working concentration is 10 µg/mL, you will perform a 1:1000 dilution.
-
Add 1 µL of the stock solution to the 1 mL of medium.
-
Mix gently by flicking the tube and let it sit at 37°C for 10-15 minutes.
-
Visually inspect the solution for any signs of cloudiness or precipitate against a dark background. If the solution remains clear, it is likely compatible.
Mechanism of Action
Understanding how Norvancomycin works can provide context for its use. It inhibits bacterial cell wall synthesis, a mechanism that is distinct from many other classes of antibiotics.
References
- 1. Factors affecting precipitation of vancomycin and ceftazidime on intravitreal injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glycopeptide antibiotic drug stability in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN1415758A - Technique for producing raw material of vancomycin hydrochloride - Google Patents [patents.google.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cell Culture Academy [procellsystem.com]
- 6. 常見的細胞培養問題:沉澱物 [sigmaaldrich.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Norvancomycin Hydrochloride In Vitro Activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Norvancomycin hydrochloride. The focus is on adjusting pH for optimal in vitro activity.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the in vitro antibacterial activity of this compound?
A1: While specific studies on the optimal pH for this compound's activity are limited, data from the closely related glycopeptide antibiotic, vancomycin, can provide valuable guidance. For vancomycin, in vitro activity against Staphylococcus aureus and MRSA has been shown to be higher at a physiological pH of 7.4 compared to a slightly acidic pH of 6.0, with a twofold increase in the Minimum Inhibitory Concentration (MIC) observed at the lower pH.[1] Therefore, maintaining a pH environment close to physiological (pH 7.2-7.4) is recommended for optimal in vitro antibacterial activity.
Q2: How does pH affect the stability of this compound in solution?
A2: The stability of glycopeptide antibiotics in solution is pH-dependent. Studies on vancomycin hydrochloride indicate that its maximum stability in aqueous solutions is in the acidic pH range of 3.0 to 5.7.[1] Solutions of vancomycin are known to be unstable at alkaline pH.[2] Although Norvancomycin and vancomycin have demonstrated similar sensitivities against MRSA, it is crucial to consider that the optimal pH for stability may not coincide with the optimal pH for antibacterial activity.[3] For in vitro assays, it is recommended to prepare fresh solutions of this compound.
Q3: Can I adjust the pH of the broth medium for my MIC assay?
A3: Yes, adjusting the pH of the broth medium, such as Mueller-Hinton Broth (MHB), is a common practice when investigating the effect of pH on antimicrobial activity. It is essential to use sterile acids (e.g., HCl) or bases (e.g., NaOH) to adjust the pH and to verify the final pH of the medium before inoculation. Standard protocols for broth microdilution recommend a final pH between 7.2 and 7.4 for routine susceptibility testing.[4]
Q4: What are the critical factors to consider when performing in vitro susceptibility testing with this compound at different pH values?
A4: Several factors can influence the results of your in vitro susceptibility tests:
-
Inoculum Density: The concentration of bacteria used in the assay can affect the outcome.
-
Growth Medium Composition: The type of broth and any supplements can interact with the antibiotic and the pH.
-
Incubation Time and Conditions: The duration and temperature of incubation are critical for bacterial growth and can influence antibiotic activity.
-
Purity of this compound: Ensure the quality and purity of your antibiotic stock.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent MIC values at the same pH | 1. Variation in inoculum size.2. Contamination of the bacterial culture.3. Improper serial dilutions of Norvancomycin. | 1. Standardize the inoculum to a 0.5 McFarland standard.2. Perform a purity check of the bacterial culture before each experiment.3. Ensure accurate and consistent pipetting techniques for serial dilutions. |
| No bacterial growth in the positive control well at acidic or alkaline pH | The adjusted pH of the medium is outside the viable range for the specific bacterial strain. | Determine the pH tolerance of your bacterial strain by growing it in broth adjusted to a range of pH values before conducting the MIC assay. |
| Precipitation of Norvancomycin in the stock solution or microplate wells | 1. The pH of the solution is unfavorable for solubility.2. The concentration of the antibiotic is too high for the given solvent and pH. | 1. Prepare fresh stock solutions in a suitable solvent and adjust the pH if necessary, keeping in mind the stability profile.2. Test a lower concentration range of the antibiotic. |
| Unexpectedly high MIC values across all pH levels | 1. Degradation of the Norvancomycin stock solution.2. Presence of antibiotic-resistant subpopulations in the bacterial culture. | 1. Prepare a fresh stock solution of this compound for each experiment.2. Streak the bacterial culture on an agar plate to check for colony morphology and potential heterogeneity. |
Quantitative Data Summary
Due to the limited availability of specific data for this compound, the following table summarizes the effect of pH on the in vitro activity of the closely related glycopeptide, vancomycin. This information can serve as a valuable reference for designing experiments with Norvancomycin.
| Antibiotic | Bacterial Strain(s) | pH | Minimum Inhibitory Concentration (MIC) | Reference |
| Vancomycin | S. aureus and MRSA | 7.4 | Baseline | [1] |
| Vancomycin | S. aureus and MRSA | 6.0 | 2-fold higher than at pH 7.4 | [1] |
Experimental Protocols
Protocol: Broth Microdilution Assay for Determining the Minimum Inhibitory Concentration (MIC) of this compound at Different pH Values
This protocol outlines the steps for performing a broth microdilution assay to determine the MIC of this compound against a bacterial strain at various pH levels.
Materials:
-
This compound powder
-
Sterile deionized water or other appropriate solvent
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strain of interest (e.g., Staphylococcus aureus)
-
Sterile 96-well microtiter plates
-
Sterile 0.1 M HCl and 0.1 M NaOH for pH adjustment
-
Sterile saline (0.85% NaCl)
-
McFarland 0.5 turbidity standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of pH-Adjusted Media:
-
Prepare CAMHB according to the manufacturer's instructions.
-
Divide the broth into aliquots for each desired pH value.
-
Adjust the pH of each aliquot using sterile 0.1 M HCl or 0.1 M NaOH.
-
Verify the final pH of each medium with a calibrated pH meter.
-
Sterilize the pH-adjusted media by filtration (0.22 µm filter).
-
-
Preparation of Norvancomycin Stock Solution:
-
Prepare a stock solution of this compound in a sterile solvent (e.g., water) at a concentration 100 times the highest final concentration to be tested.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select several colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in the pH-adjusted CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of the appropriate pH-adjusted CAMHB to all wells of a 96-well plate.
-
Add a specific volume of the Norvancomycin stock solution to the first well of each row to achieve the desired starting concentration, and perform a twofold serial dilution across the plate.
-
The last well in each row should contain only broth and will serve as a growth control.
-
-
Inoculation:
-
Add 10 µL of the prepared bacterial inoculum to each well (except for a sterility control well containing only broth).
-
-
Incubation:
-
Seal the microtiter plate and incubate at 35-37°C for 16-20 hours. For glycopeptides, a 24-hour incubation is often recommended.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for MIC determination.
Caption: Troubleshooting logic for inconsistent MIC results.
References
Validation & Comparative
A Comparative Analysis of Norvancomycin Hydrochloride and Vancomycin Against MRSA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Norvancomycin hydrochloride and Vancomycin against Methicillin-resistant Staphylococcus aureus (MRSA), a significant pathogen in both hospital and community settings. While both are glycopeptide antibiotics that inhibit bacterial cell wall synthesis, this document synthesizes available data to highlight their relative performance, supported by experimental findings.
Executive Summary
Norvancomycin, a semi-synthetic glycopeptide antibiotic closely related to vancomycin, is primarily used in China for treating severe Gram-positive bacterial infections, including those caused by MRSA.[1][2] Both antibiotics share a similar mechanism of action by inhibiting the polymerization of peptidoglycan, a critical component of the bacterial cell wall.[1] Clinical data suggests that Norvancomycin has a comparable clinical efficacy and safety profile to vancomycin in treating MRSA infections.[3] However, vancomycin remains the global reference standard for treating systemic MRSA infections.[4]
Data Presentation: In Vitro Susceptibility and Clinical Efficacy
The following tables summarize key quantitative data from various studies to facilitate a comparison between this compound and Vancomycin.
Table 1: In Vitro Activity Against MRSA
| Antibiotic | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MIC Range (mg/L) | Source |
| Norvancomycin | ≤1 (for 10 tested strains) | [2] | ||
| Vancomycin | 0.5 | 1 | 0.25 - 2 | [5] |
| Vancomycin | 0.5 | 0.2 | [6] | |
| Vancomycin | 0.5 - 2.0 | [7] |
MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.
Table 2: Clinical Efficacy in MRSA Infections
| Antibiotic | Indication | Clinical Effective Rate | Bacterial Clearance Rate | Source |
| Norvancomycin | Lower Respiratory Tract Infections | 80.9% | 80.9% | [3] |
| Vancomycin | Lower Respiratory Tract Infections | 78.7% | 82.9% | [3] |
| Vancomycin | Bacteremia (treatment success) | 77% (for MICs of 0.5 µg/ml) | [7] | |
| Vancomycin | Bacteremia (treatment success) | 21% (for MICs of 2 µg/ml) | [7] |
Table 3: Adverse Effects Profile
| Adverse Effect | Norvancomycin Group (n=68) | Vancomycin Group (n=47) | Source |
| Renal Damage | 5 cases | 3 cases | [3] |
| Skin Rash | 2 cases | 2 cases | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure transparency and reproducibility.
In Vitro Susceptibility Testing (Agar Dilution Method for Vancomycin MIC)
This protocol is based on the methodology described for determining the Minimum Inhibitory Concentration (MIC) of vancomycin.[6]
-
Preparation of Media: Mueller-Hinton Agar (MHA) plates containing doubling dilutions of vancomycin are prepared, with concentrations typically ranging from 0.25 to 32 µg/ml.
-
Inoculum Preparation: MRSA isolates are inoculated into a nutrient broth and incubated at 37°C for 4 hours. The bacterial suspension is then adjusted to a turbidity equivalent to the 0.5 McFarland standard.
-
Inoculation: The standardized bacterial suspensions are inoculated onto the MHA plates containing vancomycin using a multipoint inoculator.
-
Controls: S. aureus ATCC 25923 and ATCC 700698 are included as control organisms in each batch of testing.
-
Incubation: The inoculated plates are incubated at 35°C for 24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of vancomycin that completely inhibits the visible growth of the MRSA isolate.
Clinical Trial for Lower Respiratory Tract Infections
The following protocol is summarized from a study comparing Norvancomycin and Vancomycin in patients with MRSA lower respiratory tract infections.[3]
-
Study Population: 115 patients with MRSA lower respiratory tract infections were enrolled.
-
Randomization: Patients were randomly assigned to two groups: the Norvancomycin-therapy group (Group A, 68 cases) and the Vancomycin-therapy group (Group B, 47 cases).
-
Dosing Regimen: Specific dosages were not detailed in the abstract but would follow standard clinical practice for intravenous administration of each drug.
-
Outcome Measures:
-
Clinical Efficacy: Assessed based on the resolution of clinical signs and symptoms of infection.
-
Bacterial Clearance: Determined by follow-up cultures to confirm the eradication of MRSA.
-
Adverse Effects: Monitored and recorded throughout the treatment period, with a focus on renal function and skin reactions.
-
-
Statistical Analysis: The clinical effective rates, bacterial clearance rates, and incidence of side effects were compared between the two groups, with a P-value > 0.05 indicating no statistically significant difference.
Mechanism of Action and Logical Relationships
Both Norvancomycin and Vancomycin are glycopeptide antibiotics that exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] The diagram below illustrates the logical flow of their mechanism of action against MRSA.
Caption: Mechanism of action for glycopeptide antibiotics against MRSA.
The following diagram outlines a typical experimental workflow for comparing the efficacy of two antimicrobial agents against MRSA.
Caption: Experimental workflow for comparing antimicrobial efficacy.
Conclusion
The available evidence suggests that this compound demonstrates comparable sensitivity, clinical efficacy, and side effect profiles to vancomycin for the treatment of MRSA infections, particularly lower respiratory tract infections.[3] While vancomycin remains a cornerstone of anti-MRSA therapy, factors such as increasing MICs and the potential for nephrotoxicity necessitate the exploration and understanding of alternative agents.[7][8] Norvancomycin appears to be a viable alternative in regions where it is available. Further large-scale, multicenter randomized controlled trials are warranted to more definitively establish the comparative efficacy and safety of Norvancomycin and Vancomycin across a broader range of MRSA infection types.
References
- 1. What is Norvancomycin used for? [synapse.patsnap.com]
- 2. dovepress.com [dovepress.com]
- 3. researchgate.net [researchgate.net]
- 4. Alternatives to vancomycin for the treatment of methicillin-resistant Staphylococcus aureus infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Activity of Vancomycin, Teicoplanin, Linezolid and Daptomycin Against Methicillin-Resistant Staphylococcus aureus Isolates Collected from Chinese Hospitals in 2018–2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro vancomycin susceptibility amongst methicillin resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vancomycin In Vitro Bactericidal Activity and Its Relationship to Efficacy in Clearance of Methicillin-Resistant Staphylococcus aureus Bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Contemporary pharmacologic treatments of MRSA for hospitalized adults: rationale for vancomycin versus non-vancomycin therapies as first line agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synergistic Power of Norvancomycin Hydrochloride and β-Lactam Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The growing threat of antibiotic resistance necessitates innovative strategies to extend the efficacy of our existing antimicrobial arsenal. One promising approach is the use of combination therapies that exhibit synergistic effects, where the combined antimicrobial activity is greater than the sum of the individual agents. This guide provides a comprehensive comparison of the synergistic effects of Norvancomycin hydrochloride, a glycopeptide antibiotic, with β-lactam antibiotics against challenging bacterial pathogens. While specific data for this compound is limited in publicly available literature, the extensive research on the closely related vancomycin serves as a strong proxy for understanding this synergistic relationship.
Norvancomycin, like vancomycin, inhibits bacterial cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors[1]. β-lactam antibiotics, on the other hand, inhibit the transpeptidase enzymes (penicillin-binding proteins or PBPs) that are crucial for cross-linking the peptidoglycan chains. The combination of these two classes of antibiotics has demonstrated significant synergy, particularly against difficult-to-treat pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA).
Quantitative Analysis of Synergy
The synergistic interaction between glycopeptides and β-lactams is most commonly quantified using the checkerboard microdilution assay to determine the Fractional Inhibitory Concentration (FIC) index. An FIC index of ≤ 0.5 is indicative of synergy. The following table summarizes representative data from studies on vancomycin and β-lactam combinations against various MRSA strains, including vancomycin-intermediate S. aureus (VISA) and heterogeneous VISA (hVISA).
| Pathogen | Antibiotic Combination | FIC Index Range | Interpretation | Reference |
| MRSA (VSSA, hVISA, VISA) | Vancomycin + Cefazolin | ≤ 0.5 | Synergy | [2] |
| MRSA (VSSA, hVISA, VISA) | Vancomycin + Cefepime | ≤ 0.5 | Synergy | [2] |
| MRSA (VSSA, hVISA, VISA) | Vancomycin + Ceftaroline | ≤ 0.5 | Synergy | [2] |
| MRSA (VSSA, hVISA, VISA) | Vancomycin + Nafcillin | ≤ 0.5 | Synergy | [2] |
| MRSA | Vancomycin + Meropenem | ≤ 0.5 | Synergy | [3] |
| MRSA | Vancomycin + Ampicillin-Sulbactam | ≤ 0.5 | Synergy | [3] |
| Methicillin-Resistant Staphylococci | Vancomycin + Oxacillin | Synergy Observed | Synergy | [4] |
VSSA: Vancomycin-Susceptible Staphylococcus aureus
Experimental Protocols
Accurate assessment of synergistic interactions relies on standardized and detailed experimental methodologies. The two primary in vitro methods are the checkerboard assay and the time-kill assay.
Checkerboard Microdilution Assay
The checkerboard assay is a widely used method to determine the FIC index and assess synergy.[5][6][7][8]
Objective: To determine the minimal inhibitory concentrations (MICs) of two antimicrobial agents alone and in combination to calculate the FIC index.
Procedure:
-
Preparation of Antibiotic Solutions: Prepare stock solutions of this compound and the β-lactam antibiotic at a concentration significantly higher than the expected MIC.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of this compound along the y-axis and the β-lactam antibiotic along the x-axis. This creates a matrix of wells with varying concentrations of both drugs.
-
Inoculum Preparation: Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: Inoculate each well of the microtiter plate with the bacterial suspension. Include wells with each drug alone to determine their individual MICs, as well as a growth control well without any antibiotics. Incubate the plate at 35-37°C for 18-24 hours.
-
Data Analysis: After incubation, determine the MIC of each drug alone and the MIC of each drug in combination (the lowest concentration that inhibits visible bacterial growth).
-
FIC Index Calculation: Calculate the FIC index using the following formula: FIC Index = FIC of Drug A + FIC of Drug B Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Interpretation:
-
FIC Index ≤ 0.5: Synergy
-
0.5 < FIC Index ≤ 4: Additive or Indifference
-
FIC Index > 4: Antagonism
-
Time-Kill Assay
The time-kill assay provides a dynamic assessment of the bactericidal activity of antimicrobial combinations over time.[9][10][11][12][13]
Objective: To evaluate the rate and extent of bacterial killing by antimicrobial agents alone and in combination.
Procedure:
-
Inoculum Preparation: Prepare a bacterial culture in the logarithmic growth phase and dilute it to a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL in a suitable broth medium.
-
Exposure to Antibiotics: Add the antimicrobial agents, alone and in combination, at specific concentrations (often sub-inhibitory) to the bacterial cultures. Include a growth control without any antibiotics.
-
Sampling and Plating: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each culture tube.
-
Serial Dilution and Plating: Perform serial dilutions of the samples and plate them onto appropriate agar plates to determine the number of viable bacteria (CFU/mL).
-
Incubation and Colony Counting: Incubate the plates at 35-37°C for 18-24 hours and then count the colonies.
-
Data Analysis: Plot the log10 CFU/mL against time for each condition.
-
Interpretation: Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
Visualizing the Synergy
Experimental Workflow for Synergy Testing
Caption: Workflow for in vitro synergy testing of antibiotics.
Proposed Mechanism of Synergy
The precise mechanism of synergy between glycopeptides and β-lactams is multifaceted and not fully elucidated. However, a leading hypothesis, often referred to as the "seesaw effect," suggests that the inhibition of transpeptidases by β-lactams leads to alterations in the bacterial cell wall structure.[2] This altered cell wall may become more permeable to the larger glycopeptide molecules or may expose more D-Ala-D-Ala binding sites, thereby enhancing the activity of this compound.
Caption: Proposed mechanism of synergy between Norvancomycin and β-lactams.
Conclusion
The combination of this compound with β-lactam antibiotics represents a compelling strategy to combat resistant Gram-positive infections. The synergistic interaction, consistently demonstrated with the closely related vancomycin, can lead to enhanced bactericidal activity and may help overcome certain forms of resistance. The experimental protocols detailed in this guide provide a framework for researchers to further investigate and validate the synergistic potential of these combinations against clinically relevant pathogens. Further studies are warranted to fully elucidate the underlying mechanisms and to translate these promising in vitro findings into effective clinical applications.
References
- 1. What is the mechanism of Norvancomycin? [synapse.patsnap.com]
- 2. β-Lactam Combinations with Vancomycin Show Synergistic Activity against Vancomycin-Susceptible Staphylococcus aureus, Vancomycin-Intermediate S. aureus (VISA), and Heterogeneous VISA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Synergistic Effects of Double and Triple Combinations of β-Lactams, Vancomycin, and Netilmicin against Methicillin-Resistant Staphylococcus aureus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combinations of Vancomycin and β-Lactams Are Synergistic against Staphylococci with Reduced Susceptibilities to Vancomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. Synergy Testing by Checkerboard Assay [bio-protocol.org]
- 8. emerypharma.com [emerypharma.com]
- 9. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Norvancomycin Hydrochloride and Daptomycin for the Treatment of Vancomycin-Resistant Enterococci (VRE)
A detailed comparison of the efficacy of Norvancomycin hydrochloride and daptomycin against Vancomycin-Resistant Enterococci (VRE) is currently limited by the scarcity of publicly available in vitro susceptibility data for this compound against VRE isolates. While daptomycin is a well-established agent for VRE infections with a considerable body of supporting evidence, data on this compound's activity against this specific pathogen remains largely unpublished in peer-reviewed literature. This guide provides a comprehensive overview of daptomycin's performance against VRE, based on available experimental data, and summarizes the current understanding of this compound.
Daptomycin: A Front-Line Agent Against VRE
Daptomycin is a cyclic lipopeptide antibiotic with potent bactericidal activity against a range of Gram-positive bacteria, including VRE.[1] Its use in treating VRE bacteremia is supported by numerous in vitro studies and clinical experience, although it is not formally approved by all regulatory agencies for this specific indication.[1][2]
Quantitative In Vitro Susceptibility Data for Daptomycin against VRE
The following table summarizes the Minimum Inhibitory Concentration (MIC) data for daptomycin against VRE isolates from various studies. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
| Study Reference | VRE Species | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Indian Journal of Medical Research (2015)[3] | E. faecalis & E. faecium | 75 | Not Reported | Not Reported | ≤ 4.0 |
| Journal of Global Antimicrobial Resistance (2020) | Not Specified | Not Reported | Not Reported | Not Reported | > 32 (for resistant strains) |
Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively.
Mechanism of Action of Daptomycin
Daptomycin exerts its bactericidal effect through a unique, calcium-dependent mechanism that targets the bacterial cell membrane.[4] This process leads to rapid membrane depolarization, disruption of ionic gradients, and subsequent inhibition of DNA, RNA, and protein synthesis, ultimately resulting in bacterial cell death.[4]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination:
The MIC of daptomycin is typically determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Inoculum: A standardized suspension of the VRE isolate is prepared in a suitable broth medium to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.
-
Preparation of Antibiotic Dilutions: Serial twofold dilutions of daptomycin are prepared in cation-adjusted Mueller-Hinton broth (CAMHB). It is crucial that the broth is supplemented with calcium to a final concentration of 50 mg/L, as daptomycin's activity is calcium-dependent.[4]
-
Inoculation and Incubation: The prepared bacterial inoculum is added to each well of a microtiter plate containing the serially diluted daptomycin. The plate is then incubated at 35°C for 16-20 hours.
-
Reading of Results: The MIC is recorded as the lowest concentration of daptomycin that completely inhibits visible bacterial growth.
This compound: A Glycopeptide with Limited VRE Data
This compound is a glycopeptide antibiotic, structurally similar to vancomycin.[5] It is primarily effective against Gram-positive bacteria by inhibiting cell wall synthesis.[5] While it has been studied for its activity against methicillin-resistant Staphylococcus aureus (MRSA), there is a notable lack of specific published data on its efficacy against VRE.
Mechanism of Action of this compound
As a glycopeptide, this compound inhibits the synthesis of the bacterial cell wall. It binds to the D-Ala-D-Ala terminus of peptidoglycan precursors, which blocks the transglycosylation and transpeptidation steps necessary for cell wall cross-linking. This ultimately leads to cell lysis.
Activity Against VRE
Conclusion
Based on the currently available scientific literature, daptomycin is a well-characterized antibiotic with demonstrated in vitro activity against VRE. Its unique mechanism of action targeting the cell membrane makes it an effective option for these often multi-drug resistant pathogens.
In contrast, while this compound is a known glycopeptide antibiotic with a mechanism of action that is generally effective against Gram-positive bacteria, there is a significant gap in the literature regarding its specific efficacy against VRE. Without quantitative data from susceptibility testing, a direct comparison of its performance against daptomycin for the treatment of VRE infections cannot be made. Future research is needed to evaluate the in vitro and in vivo activity of this compound against clinically relevant VRE isolates to determine its potential role in treating these challenging infections. For researchers and drug development professionals, the exploration of norvancomycin derivatives may represent a more promising avenue for novel anti-VRE therapeutics.
References
- 1. Vancomycin-Resistant Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutics for Vancomycin-Resistant Enterococcal Bloodstream Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial susceptibility pattern of vancomycin resistant enterococci to newer antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vancomycin-Resistant Enterococci - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
In Vitro Efficacy of Norvancomycin Hydrochloride and Teicoplanin: A Comparative Guide
In the landscape of glycopeptide antibiotics, Norvancomycin hydrochloride and teicoplanin represent critical therapeutic options against serious Gram-positive infections, particularly those caused by methicillin-resistant Staphylococcus aureus (MRSA). This guide provides a detailed in vitro comparison of these two agents, presenting available experimental data, outlining methodologies for key experiments, and visualizing experimental workflows to aid researchers, scientists, and drug development professionals in their understanding and application of these compounds.
Data Presentation: In Vitro Susceptibility Data
While direct comparative in vitro studies between this compound and teicoplanin are limited in the publicly available scientific literature, this section summarizes the available minimum inhibitory concentration (MIC) data for each drug against relevant Gram-positive pathogens. Vancomycin is included as a common comparator to provide an indirect assessment of their relative activities.
Table 1: In Vitro Activity of this compound and Vancomycin against Methicillin-Resistant Staphylococcus aureus (MRSA)
| Antibiotic | Organism | Number of Isolates | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Citation |
| This compound | MRSA | 115 | Sensitive | - | - | [1] |
| Vancomycin | MRSA | 115 | Sensitive | - | - | [1] |
| Vancomycin | MRSA | 407 | 0.25 - 2 | 0.5 | 1 | [2] |
Note: A clinical study on lower respiratory tract infections reported that 115 MRSA isolates were sensitive to both Norvancomycin and vancomycin, but specific MIC values were not provided[1]. Further quantitative data from direct comparative studies are needed.
Table 2: In Vitro Activity of Teicoplanin and Vancomycin against Methicillin-Resistant Staphylococcus aureus (MRSA)
| Antibiotic | Organism | Number of Isolates | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Citation |
| Teicoplanin | MRSA | 407 | 0.125 - 4 | 0.25 | 1 | [2] |
| Vancomycin | MRSA | 407 | 0.25 - 2 | 0.5 | 1 | [2] |
| Teicoplanin | MRSA | 146 | - | - | >0.75* | [3] |
*In a study of 146 MRSA bloodstream infection strains, a teicoplanin MIC of >0.75 mg/L was associated with higher rates of microbiological and treatment failure[3].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro studies. The following protocols are based on established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI).
Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method
The broth microdilution method is a standardized technique to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Preparation of Antimicrobial Solutions: Prepare stock solutions of this compound and teicoplanin in an appropriate solvent. Perform serial twofold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Culture the bacterial strain (e.g., S. aureus) on a suitable agar plate overnight. Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Inoculation: Add 50 µL of the standardized bacterial suspension to each well of the microtiter plate, resulting in a final volume of 100 µL. Include a growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the wells.
Diagram of the broth microdilution MIC experimental workflow.
Time-Kill Curve Assay
Time-kill assays provide insights into the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Protocol:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum in CAMHB as described for the MIC assay.
-
Experimental Setup: In sterile tubes, add the antimicrobial agent at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC). Also, include a growth control tube without any antibiotic.
-
Inoculation: Inoculate each tube with the bacterial suspension to achieve a starting density of approximately 5 x 10⁵ CFU/mL.
-
Sampling and Plating: At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube. Perform serial dilutions in sterile saline and plate onto a suitable agar medium.
-
Incubation and Colony Counting: Incubate the plates at 35°C ± 2°C for 18-24 hours. Count the number of colonies (CFU/mL) on the plates from each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each antibiotic concentration and the control. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.
Diagram of the time-kill curve assay workflow.
Signaling Pathways and Mechanism of Action
Both this compound and teicoplanin are glycopeptide antibiotics that inhibit bacterial cell wall synthesis. Their primary target is the D-alanyl-D-alanine terminus of peptidoglycan precursors.
By binding to this terminus, they sterically hinder the transglycosylation and transpeptidation reactions, which are essential for the polymerization and cross-linking of the peptidoglycan layer. This disruption of cell wall integrity leads to cell lysis and bacterial death.
Mechanism of action of glycopeptide antibiotics.
References
assessing the development of resistance to Norvancomycin hydrochloride vs vancomycin
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of antibiotic resistance is a critical challenge in modern medicine. For glycopeptide antibiotics, cornerstone treatments for serious Gram-positive infections, understanding the propensity for resistance development is paramount. This guide provides a comparative assessment of resistance development between Norvancomycin hydrochloride and the archetypal glycopeptide, vancomycin. While extensive data exists for vancomycin, detailing the pathways and propensity for resistance, a significant gap in publicly available, direct comparative studies on the in vitro evolution of resistance to this compound is noted.
This guide will present the well-documented case of vancomycin as a comprehensive model for assessing glycopeptide resistance. This includes detailed experimental protocols and data presentation formats that are crucial for such an evaluation. For Norvancomycin, its known mechanism of action will be discussed, with the acknowledgment that further dedicated studies are required to fully delineate its resistance profile in comparison to vancomycin.
I. Mechanism of Action: A Shared Target
Both this compound and vancomycin are glycopeptide antibiotics that inhibit bacterial cell wall synthesis. They bind with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors. This binding sterically hinders the transglycosylation and transpeptidation reactions, which are essential for the cross-linking of peptidoglycan chains. The resulting weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death. Given this identical mechanism of action, it is plausible that similar resistance mechanisms could emerge for both compounds.
II. Vancomycin Resistance: A Well-Characterized Phenomenon
The development of resistance to vancomycin, particularly in enterococci and Staphylococcus aureus, is a significant clinical concern and has been extensively studied. Resistance can be acquired through the acquisition of gene cassettes (e.g., vanA, vanB) or through the accumulation of mutations in chromosomal genes.
Vancomycin Signaling Pathway for Acquired Resistance (vanA Operon)
The most common and clinically significant mechanism of high-level vancomycin resistance is mediated by the vanA operon. The presence of vancomycin induces a two-component regulatory system, VanS-VanR, which activates the expression of genes that modify the peptidoglycan precursor target.
Caption: VanA-mediated vancomycin resistance signaling pathway.
III. Experimental Assessment of Resistance Development
To prospectively assess the likelihood of resistance development to a new antimicrobial agent like this compound, standardized in vitro methods are employed. These experiments aim to simulate the selective pressure exerted by the antibiotic over time. Below are key experimental protocols, using vancomycin as the established example.
A. Serial Passage Experiment (MIC Shift Assay)
This method assesses the potential for resistance to develop through the gradual accumulation of mutations by repeatedly exposing a bacterial population to sub-inhibitory concentrations of the antibiotic.
Experimental Protocol:
-
Strain Selection: A susceptible bacterial strain (e.g., Staphylococcus aureus ATCC 29213) is chosen.
-
Baseline MIC Determination: The initial Minimum Inhibitory Concentration (MIC) of both this compound and vancomycin for the selected strain is determined using standard broth microdilution methods (e.g., CLSI guidelines).
-
Serial Passage: a. A culture of the bacteria is grown to the logarithmic phase in antibiotic-free broth. b. This culture is then used to inoculate a series of tubes or a microtiter plate containing a two-fold dilution series of the antibiotic, centered around the known MIC. c. The cultures are incubated for 18-24 hours at 37°C. d. The MIC is recorded as the lowest concentration of the antibiotic that inhibits visible growth. e. A small aliquot of the culture from the well at 0.5x MIC is used to inoculate the next day's MIC assay. f. This process is repeated daily for a defined period (e.g., 30-60 days).
-
Data Analysis: The fold-change in MIC relative to the baseline is plotted against the number of passages.
Data Presentation:
| Passage Day | Vancomycin MIC (µg/mL) | Fold Change from Baseline | Norvancomycin HCl MIC (µg/mL) | Fold Change from Baseline |
| 0 (Baseline) | 1 | 1x | Data Not Available | Data Not Available |
| 5 | 2 | 2x | Data Not Available | Data Not Available |
| 10 | 2 | 2x | Data Not Available | Data Not Available |
| 15 | 4 | 4x | Data Not Available | Data Not Available |
| 20 | 8 | 8x | Data Not Available | Data Not Available |
| 25 | 8 | 8x | Data Not Available | Data Not Available |
| 30 | 16 | 16x | Data Not Available | Data Not Available |
Note: The data for vancomycin is illustrative of typical results from such an experiment. Corresponding data for this compound is not currently available in the public domain.
B. Hollow-Fiber Infection Model (HFIM)
The HFIM is a more sophisticated in vitro model that can simulate human pharmacokinetic profiles of an antibiotic and assess its effect on a large bacterial population over a longer duration.
Experimental Protocol:
-
Model Setup: A hollow-fiber cartridge is inoculated with a high concentration of the test bacterium (e.g., 10⁸ CFU/mL).
-
Pharmacokinetic Simulation: The antibiotic is infused into and cleared from the central reservoir of the model to simulate human dosing regimens (e.g., vancomycin 1g every 12 hours).
-
Bacterial Sampling: Samples are taken from the cartridge over time (e.g., 10 days) to determine the total bacterial count and the emergence of resistant subpopulations.
-
Resistance Analysis: The MICs of the bacterial populations are determined at various time points to assess the development of resistance.
Data Presentation:
| Time (hours) | Vancomycin Regimen | Total Bacterial Population (log10 CFU/mL) | Vancomycin MIC (µg/mL) of Dominant Population |
| 0 | - | 8.0 | 1 |
| 24 | 1g q12h | 6.5 | 1 |
| 48 | 1g q12h | 7.2 | 2 |
| 96 | 1g q12h | 8.5 | 4 |
| 144 | 1g q12h | 9.0 | 8 |
| 240 | 1g q12h | 9.2 | 8 |
Note: This table presents hypothetical data illustrating the type of results obtained from an HFIM study with vancomycin. No equivalent data for this compound has been identified in public literature.
Caption: Experimental workflow for the Hollow-Fiber Infection Model (HFIM).
IV. Conclusion and Future Directions
The development of resistance to vancomycin is a complex process involving multiple genetic determinants and pathways. The experimental methodologies outlined in this guide provide a robust framework for assessing the potential for resistance to emerge against new glycopeptide antibiotics.
While this compound shares a mechanism of action with vancomycin, there is a conspicuous absence of publicly available data from in vitro resistance development studies. Such studies, including serial passage experiments and hollow-fiber infection models, are crucial for a comprehensive risk assessment.
For researchers and drug development professionals, the following are key recommendations:
-
Direct Comparative Studies: There is a critical need for head-to-head in vitro evolution studies comparing this compound and vancomycin to quantitatively assess their relative propensities for resistance development.
-
Mechanistic Investigations: For any resistant mutants of Norvancomycin that are selected, whole-genome sequencing and further molecular analyses are necessary to determine if the resistance mechanisms are analogous to those seen with vancomycin.
-
Data Transparency: The publication of such data is essential to inform the clinical community and guide the appropriate use of this antibiotic to preserve its long-term efficacy.
Without such data, any assessment of the long-term utility of this compound in the face of evolving bacterial resistance remains speculative. The robust framework used to study vancomycin serves as a clear roadmap for the necessary investigations into this and other new antimicrobial agents.
head-to-head comparison of Norvancomycin and linezolid in a pneumonia model
For Immediate Release
This guide provides a comprehensive, data-driven comparison of the efficacy of Norvancomycin and Linezolid in treating pneumonia, specifically focusing on infections caused by Methicillin-resistant Staphylococcus aureus (MRSA). The following analysis is based on an indirect comparison of preclinical and clinical data, with Vancomycin serving as a common comparator, to inform researchers, scientists, and drug development professionals.
Executive Summary
Data Presentation
Table 1: Comparative Efficacy of Linezolid vs. Vancomycin in a Porcine MRSA Pneumonia Model
| Outcome Measure | Control Group | Vancomycin (Twice Daily) | Vancomycin (Continuous Infusion) | Linezolid |
| Positive MRSA Cultures (Bronchoalveolar Lavage Fluid) | 75% | 11% | 11% | 0% |
| Positive MRSA Cultures (Lung Tissue) | 52% | 9% | 24% | 2.5% |
| Signs of Pneumonia (Histopathology) | 95% | 69% | 58% | 57% |
| Signs of Severe Pneumonia (Histopathology) | 48% | 29% | 22% | 0% |
Data derived from an experimental model of MRSA pneumonia in ventilated pigs.[1]
Table 2: Comparative Efficacy of Norvancomycin vs. Vancomycin in Clinical Lower Respiratory Tract Infections (MRSA)
| Outcome Measure | Norvancomycin Group (n=68) | Vancomycin Group (n=47) | P-value |
| Clinical Effective Rate | 80.9% | 78.7% | >0.05 |
| MRSA Clearance Rate | 80.9% | 82.9% | >0.05 |
| Incidence of Renal Damage | 7.4% (5 cases) | 6.4% (3 cases) | - |
| Incidence of Skin Rash | 2.9% (2 cases) | 4.3% (2 cases) | - |
Data from a clinical study on patients with lower respiratory tract infections caused by MRSA.[2]
Experimental Protocols
Porcine Model of MRSA Pneumonia (Linezolid vs. Vancomycin)
A validated animal model of MRSA pneumonia in ventilated piglets was utilized.[3][4]
-
Animal Model: Forty 30 kg pigs were used in the study.[1]
-
Bacterial Strain: A clinical isolate of Methicillin-resistant Staphylococcus aureus (MRSA) was used.
-
Infection Protocol: Animals were intubated and a suspension of 10^6 colony-forming units (CFU) of MRSA was instilled via bronchoscopy into each lobe of the lungs.[1] The animals were then mechanically ventilated for up to 96 hours.[1]
-
Drug Administration: Twelve hours post-inoculation, the pigs were randomized into four treatment groups:[1]
-
Control: No antibiotic treatment.
-
Vancomycin (Twice Daily): Standard intermittent intravenous infusion.
-
Vancomycin (Continuous Infusion): Continuous intravenous infusion.
-
Linezolid: Intravenous administration.
-
-
Assessment of Treatment Outcomes: Clinical and laboratory parameters were monitored throughout the 96-hour study period. At the end of the study, bronchoalveolar lavage (BAL) fluid and lung tissue samples were collected for bacterial culture. Lung tissue was also subjected to histopathological examination to assess the extent of pneumonia and inflammation.[1]
Clinical Study of Lower Respiratory Tract Infections (Norvancomycin vs. Vancomycin)
This study was a randomized clinical trial involving 115 patients with lower respiratory tract infections caused by MRSA.[2]
-
Patient Population: 115 patients with confirmed MRSA lower respiratory tract infections were enrolled and randomly assigned to two treatment groups.[2]
-
Treatment Groups: [2]
-
Norvancomycin Group (n=68)
-
Vancomycin Group (n=47)
-
-
Assessment of Efficacy: The primary endpoints were the clinical effective rate and the bacterial clearance rate of MRSA. Side effects, including renal damage and skin rash, were also monitored and compared between the two groups.[2]
Visualizations
Caption: Workflow for the porcine MRSA pneumonia model.
Discussion
The preclinical data from the porcine model strongly suggests that Linezolid offers a significant therapeutic advantage over Vancomycin in the treatment of MRSA pneumonia. Notably, Linezolid was superior in eradicating MRSA from the bronchoalveolar lavage fluid and in preventing the development of severe pneumonia, as evidenced by histopathology.[1] This improved efficacy is attributed to a better pharmacokinetic and pharmacodynamic profile in both serum and lung tissue.[1]
On the other hand, the clinical data for Norvancomycin demonstrates non-inferiority to Vancomycin in treating MRSA-mediated lower respiratory tract infections. The clinical effective rates and MRSA clearance rates were comparable between the two glycopeptide antibiotics, with a similar safety profile.[2]
Synthesizing these findings, and using Vancomycin as a benchmark, it can be inferred that Linezolid may offer superior bactericidal activity and tissue penetration in the lungs compared to Norvancomycin for the treatment of MRSA pneumonia. However, it is crucial to underscore that this is an indirect comparison. A direct, head-to-head study in a standardized pneumonia model is warranted to definitively establish the comparative efficacy of Norvancomycin and Linezolid.
Professionals in drug development should consider these findings when evaluating novel anti-MRSA agents. The robust experimental design of the porcine pneumonia model provides a valuable framework for preclinical efficacy testing. Future research should aim to include both Linezolid and Norvancomycin as comparator arms to provide a clearer picture of their relative therapeutic potential.
References
- 1. Efficacy of linezolid compared to vancomycin in an experimental model of pneumonia induced by methicillin-resistant Staphylococcus aureus in ventilated pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An experimental model of pneumonia induced by methicillin-resistant Staphylococcus aureus in ventilated piglets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. publications.ersnet.org [publications.ersnet.org]
Revolutionizing VRE Treatment: A Comparative Analysis of Novel Norvancomycin Derivatives
The rise of vancomycin-resistant enterococci (VRE) poses a significant threat to global health, necessitating the urgent development of new therapeutic agents. This guide provides a comprehensive comparison of novel Norvancomycin derivatives, offering researchers, scientists, and drug development professionals a detailed evaluation of their efficacy against VRE, supported by experimental data and detailed methodologies.
Vancomycin, a glycopeptide antibiotic, has long been a cornerstone in treating serious Gram-positive bacterial infections. However, the emergence of resistance, particularly in enterococci, has diminished its clinical utility. The primary mechanism of resistance involves the alteration of the terminal D-alanyl-D-alanine (D-Ala-D-Ala) of peptidoglycan precursors to D-alanyl-D-lactate (D-Ala-D-Lac) or D-alanyl-D-serine (D-Ala-D-Ser), which reduces the binding affinity of vancomycin to its target.[1][2][3] Norvancomycin, a closely related glycopeptide, serves as a scaffold for the development of new derivatives designed to overcome this resistance.[4][5] These novel agents employ various strategies, including enhanced binding to the altered precursors, disruption of the bacterial cell membrane, and inhibition of different stages of cell wall synthesis.[6][7][8]
Comparative Efficacy of Norvancomycin Derivatives
The development of novel Norvancomycin derivatives has led to compounds with significantly improved activity against VRE. These derivatives can be broadly categorized into lipoglycopeptides, N-alkylated derivatives, and rationally redesigned molecules.
Lipoglycopeptides: This class of derivatives, which includes Oritavancin, Dalbavancin, and Telavancin, features the addition of lipophilic side chains. This modification enhances their anchoring to the bacterial cell membrane, leading to increased potency and, in some cases, a dual mechanism of action that includes membrane disruption.[7][8] Oritavancin, in particular, has demonstrated potent activity against both VanA and VanB phenotypes of VRE.[7][9]
N-alkylated Derivatives: Modification of the N-terminus of Norvancomycin with various alkyl chains has been shown to dramatically increase potency against VRE. The introduction of lipo-sulfonium moieties, for instance, has resulted in compounds with up to 2048-fold higher activity against vancomycin-resistant strains.[4]
Rationally Redesigned Derivatives (e.g., Maxamycins): These represent a newer generation of glycopeptides developed through a deep understanding of the molecular basis of resistance. Maxamycins incorporate modifications to the binding pocket to accommodate D-Ala-D-Lac, along with other peripheral modifications that confer additional mechanisms of action, such as inhibition of transglycosylase and cell permeabilization.[2][6] This multi-pronged attack results in exceptionally low Minimum Inhibitory Concentrations (MICs) against VRE.[2][6]
The following tables summarize the in vitro activity of representative novel Norvancomycin derivatives against vancomycin-resistant enterococci, as measured by their Minimum Inhibitory Concentration (MIC). Lower MIC values indicate greater potency.
| Compound | VRE Phenotype | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Vancomycin | VanA | >256 | - | - | [6] |
| Norvancomycin | VRE | - | - | - | [4] |
| Lipoglycopeptides | |||||
| Oritavancin | VanA, VanB | 0.002 - 1 | 0.015 | 0.06 | [1][10] |
| Dalbavancin | VanB | - | 0.03 | 0.12 | [7][10] |
| Telavancin | VanB | - | - | - | [7] |
| N-alkylated Derivatives | |||||
| N-terminal Sulfonium Derivatives | VRE | - | - | - | [4] |
| Rationally Redesigned Derivatives | |||||
| Maxamycins | VanA | 0.005 - 0.01 | - | - | [2][6] |
MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
Experimental Protocols
Detailed and standardized methodologies are crucial for the accurate evaluation of novel antimicrobial agents. Below are the protocols for key experiments cited in the evaluation of Norvancomycin derivatives.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure performed according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[11][12]
Materials:
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Stock solutions of antimicrobial agents
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Antimicrobial Dilutions: A serial two-fold dilution of each antimicrobial agent is prepared in CAMHB directly in the 96-well microtiter plates. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Inoculum Preparation: A suspension of the VRE isolate is prepared in sterile saline or broth and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL). This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well.
-
Inoculation: Each well (except the sterility control) is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) in the wells.
Time-Kill Assay
Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Materials:
-
Standardized bacterial inoculum (as prepared for MIC testing)
-
CAMHB
-
Antimicrobial agents at desired concentrations (e.g., 2x, 4x, 8x MIC)
-
Sterile culture tubes
-
Incubator with shaking capabilities
-
Apparatus for serial dilutions and colony counting (e.g., agar plates, spreader)
Procedure:
-
Assay Setup: A series of tubes containing CAMHB and the antimicrobial agent at the desired concentrations are prepared. A growth control tube without the antibiotic is also included.
-
Inoculation: Each tube is inoculated with the standardized bacterial suspension to achieve a starting density of approximately 5 x 105 to 5 x 106 CFU/mL.
-
Incubation and Sampling: The tubes are incubated at 35°C ± 2°C with constant agitation. Aliquots are removed at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Viable Cell Count: The withdrawn samples are serially diluted in sterile saline to neutralize the effect of the antibiotic. The diluted samples are then plated onto appropriate agar plates.
-
Data Analysis: After incubation of the plates, the number of colonies is counted, and the CFU/mL for each time point is calculated. The results are plotted as log10 CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[13]
Mechanism of Action Studies
Determining the mechanism of action of a novel antibiotic is crucial for its development. For Norvancomycin derivatives, key investigations focus on cell wall synthesis inhibition and membrane disruption.
1. Inhibition of Cell Wall Synthesis:
-
Target: Assess the accumulation of peptidoglycan precursors (e.g., UDP-MurNAc-pentapeptide).
-
Method: VRE cells are treated with the antibiotic. The accumulation of cell wall precursors in the cytoplasm is then quantified using techniques such as High-Performance Liquid Chromatography (HPLC) or mass spectrometry. An increase in these precursors indicates inhibition of the later stages of cell wall synthesis.[14]
2. Membrane Permeability Assay:
-
Target: Evaluate the ability of the compound to disrupt the bacterial cell membrane.
-
Method: Membrane integrity can be assessed using fluorescent dyes. For example, propidium iodide can only enter cells with compromised membranes and will fluoresce upon binding to DNA. An increase in fluorescence in a bacterial suspension treated with the antibiotic indicates membrane damage.
Visualizing the Landscape of VRE and Novel Antibiotics
To better understand the complex interplay between VRE resistance and the action of novel Norvancomycin derivatives, the following diagrams illustrate key pathways and workflows.
Caption: Vancomycin resistance (VanA) signaling pathway in enterococci.
Caption: Experimental workflow for evaluating novel Norvancomycin derivatives.
Caption: Logical relationships in the development of Norvancomycin derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Maxamycins: Durable Antibiotics Derived by Rational Redesign of Vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 4. Single Modification at the N-Terminus of Norvancomycin to Combat Drug-Resistant Gram-Positive Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Maxamycins: Durable Antibiotics Derived by Rational Redesign of Vancomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New lipoglycopeptides: a comparative review of dalbavancin, oritavancin and telavancin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lipoglycopeptide Antibacterial Agents in Gram-Positive Infections: A Comparative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New Frontier on Antimicrobial Therapy: Long-Acting Lipoglycopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 13. emerypharma.com [emerypharma.com]
- 14. Divergent Total Synthesis and Characterization of Maxamycins - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of Norvancomycin Hydrochloride Efficacy in Clinical Trials
Norvancomycin hydrochloride, a glycopeptide antibiotic, demonstrates notable efficacy in the treatment of serious infections caused by Gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA). This guide provides a comparative analysis of its performance based on available clinical trial data, offering insights for researchers, scientists, and drug development professionals. While a formal, large-scale meta-analysis is not yet available in the published literature, this document synthesizes findings from several key studies to offer a comparative perspective on its clinical utility against relevant alternatives.
Executive Summary
Norvancomycin's mechanism of action, similar to its predecessor vancomycin, involves the inhibition of bacterial cell wall synthesis, leading to bacterial cell death.[1][2] Clinical studies indicate its effectiveness in treating complex infections such as central nervous system (CNS) MRSA infections and lower respiratory tract infections.[3][4] Comparative data suggests that Norvancomycin's efficacy is comparable to that of vancomycin for certain conditions.[4] This guide will delve into the quantitative data from these trials, outline the experimental protocols, and visualize key pathways and workflows.
Data Presentation: Efficacy and Safety Outcomes
The following tables summarize quantitative data from clinical trials investigating the efficacy and safety of this compound.
Table 1: Norvancomycin in Central Nervous System MRSA Infections
| Outcome Measure | Experimental Group (IV + Intrathecal Norvancomycin) | Control Group (IV Norvancomycin Only) | P-value |
| Average Length of Therapy (days) | 11.2 ± 2.6 | 16.6 ± 5.2 | 0.005 |
| AUC0-24h/MIC in CSF | 2306.57 ± 928.58 | 46.83 ± 27.48 | < 0.001 |
Data from a randomized controlled trial involving patients with MRSA ventriculitis after craniotomy.[3]
Table 2: Norvancomycin for Prevention of Catheter-Related Infections (CRI)
| Outcome Measure | Intervention Group (Norvancomycin + Heparin Seal) | Control Group (Heparin Seal Only) | P-value |
| Incidence of CRI | 7.14% (4/56) | 8.33% (5/60) | 1.000 |
| Catheter Pathogenic Colonization | 0 cases | 2 cases | - |
| Mortality | 7.14% (4/56) | 8.33% (5/60) | 1.000 |
Data from a prospective randomized controlled trial in critical care patients.[5]
Table 3: Comparative Efficacy of Norvancomycin vs. Vancomycin for MRSA Lower Respiratory Tract Infections
| Outcome Measure | Norvancomycin Group | Vancomycin Group | P-value |
| Clinical Effective Rate | 80.9% | 78.7% | > 0.05 |
| MRSA Clearance Rate | 80.9% | 82.9% | > 0.05 |
Data from a comparative study.[4]
Experimental Protocols
Detailed methodologies are crucial for interpreting clinical trial data. The following outlines the protocols for the key studies cited.
Study 1: Norvancomycin for Central Nervous System MRSA Infections[3]
-
Study Design: A single-center, randomized controlled trial.
-
Participants: 29 patients with MRSA ventriculitis post-craniotomy were included, with 24 in the final analysis.
-
Intervention:
-
Experimental Group (n=12): 800 mg Norvancomycin intravenously every 12 hours and 16 mg Norvancomycin via intrathecal administration every 24 hours.
-
Control Group (n=12): 800 mg Norvancomycin intravenously every 12 hours.
-
-
Primary Outcome: Length of therapy.
-
Secondary Outcome: The ratio of the area under the concentration-time curve over 24 hours to the minimum inhibitory concentration (AUC0-24h/MIC) of Norvancomycin in the cerebrospinal fluid (CSF).
Study 2: Norvancomycin for Prevention of Central Venous Catheter-Related Infection[5]
-
Study Design: A prospective, randomized controlled trial.
-
Participants: 120 critically ill patients with a subclavian vein catheterization for over 48 hours were enrolled, with 116 in the final analysis.
-
Intervention:
-
Intervention Group (n=56): Catheter tube sealing with a mixture of Norvancomycin and heparin saline.
-
Control Group (n=60): Catheter tube sealing with heparin saline only.
-
-
Primary Outcome: Incidence of catheter-related infection (CRI).
-
Secondary Outcomes: Catheter pathogen spectrum, adverse events, mortality, hospital stay duration, catheter retention time, and hospitalization costs.
Study 3: Comparative Efficacy for MRSA Lower Respiratory Tract Infections[4]
-
Study Design: A randomized comparative study.
-
Participants: 115 patients with MRSA lower respiratory tract infections.
-
Intervention:
-
Group A (n=68): Norvancomycin therapy.
-
Group B (n=47): Vancomycin therapy.
-
-
Primary Outcomes: Clinical efficacy and bacterial clearance rates.
-
Secondary Outcome: Incidence of side effects.
Visualizations
The following diagrams illustrate the mechanism of action of Norvancomycin and a typical workflow for a clinical trial evaluating its efficacy.
Caption: Mechanism of action of Norvancomycin, inhibiting bacterial cell wall synthesis.
References
- 1. What is the mechanism of Norvancomycin? [synapse.patsnap.com]
- 2. What is Norvancomycin used for? [synapse.patsnap.com]
- 3. Norvancomycin for the treatment of central nervous system MRSA infections: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [A prospective randomized controlled trial on effect of norvancomycin tube sealing for prevention of central venous catheter-related infection in critical patients] - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Norvancomycin Hydrochloride: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Norvancomycin hydrochloride, a glycopeptide antibiotic, requires careful handling and disposal to prevent environmental contamination and the potential development of antibiotic resistance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring compliance with safety and regulatory standards.
Characterization of this compound Waste
According to its Safety Data Sheet (SDS), this compound is not classified as a hazardous substance. However, as with all chemical waste, it must be disposed of responsibly to avoid environmental release.[1] Improper disposal of antibiotics, such as flushing them down the drain, can contribute to the emergence of antibiotic-resistant bacteria in the environment.[2][3] Therefore, it is imperative to treat this compound waste as chemical waste.
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound in a laboratory setting. This procedure is based on general guidelines for non-hazardous pharmaceutical waste.[4][5]
-
Segregation of Waste:
-
Do not mix this compound waste with general laboratory trash or biohazardous waste.
-
All materials contaminated with this compound, including unused solutions, powder, contaminated personal protective equipment (PPE) such as gloves and lab coats, and empty containers, should be collected in a designated and clearly labeled chemical waste container.
-
-
Container and Labeling:
-
Use a dedicated, leak-proof container for collecting this compound waste.
-
The container must be clearly labeled as "Chemical Waste" and should specify "this compound Waste."
-
-
Storage of Waste:
-
Store the sealed waste container in a cool, well-ventilated area, away from incompatible materials.[1]
-
Ensure the storage area is secure and accessible only to authorized personnel.
-
-
Disposal Method:
-
Do not dispose of this compound down the sink or in regular trash.[2][4][5]
-
The primary recommended method for the disposal of non-hazardous pharmaceutical waste is through a licensed waste management contractor who will typically use incineration or a secure landfill.[4][6][7]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste container. They will ensure that the disposal is carried out in compliance with all local, state, and federal regulations.[5][6][7]
-
Accidental Spills
In the event of a spill of this compound powder or solution:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.[1]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, a lab coat, and eye protection. For large spills of powder, respiratory protection may be necessary.[1][8]
-
Containment and Cleanup:
-
For solid spills, carefully sweep or scoop the material into a designated chemical waste container, avoiding dust generation.[8]
-
For liquid spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or earth) and place it in the chemical waste container.
-
-
Decontamination: Clean the spill area thoroughly with soap and water.[9]
-
Waste Disposal: Dispose of all cleanup materials as this compound waste following the procedures outlined above.
Quantitative Data Summary
| Action | Recommended | Not Recommended |
| Disposal Route | Through a licensed chemical waste contractor | Down the drain, in regular trash |
| Waste Segregation | Collect in a dedicated, labeled container | Mix with general or biohazardous waste |
| Spill Cleanup | Use appropriate PPE and absorbents | Wash down the drain |
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. researchgate.net [researchgate.net]
- 4. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 5. easyrxcycle.com [easyrxcycle.com]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. danielshealth.com [danielshealth.com]
- 8. fishersci.com [fishersci.com]
- 9. paipharma.com [paipharma.com]
Personal protective equipment for handling Norvancomycin hydrochloride
This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling Norvancomycin hydrochloride. The following procedures are designed to ensure the safe handling and disposal of this compound, minimizing exposure risks and ensuring a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to prevent skin and eye contact, as well as inhalation of dust particles.[1][2] The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment | Specification Notes |
| Hand Protection | Nitrile or neoprene gloves | Powder-free gloves are preferred to avoid contamination.[3] For activities with a risk of splashing or when handling larger quantities, consider double gloving.[4] Always wash hands after removing gloves.[4] |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles.[5][6] | Ensure a proper fit to protect against splashes and airborne particles.[6] If there is a significant risk of splashing, a face shield should be used in addition to goggles.[3] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) | Required when handling the powder form, especially if dust generation is likely.[5] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the need for respiratory protection. |
| Protective Clothing | Laboratory coat or disposable gown | A lab coat or gown should be worn to protect street clothes and prevent skin exposure.[3][4] Ensure cuffs are tucked into gloves to provide a complete barrier.[4] |
Operational Plan: Safe Handling Workflow
Adherence to a systematic workflow is crucial for minimizing risks associated with handling this compound. The following diagram outlines the procedural steps from preparation to disposal.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and potential exposure to others.
-
Waste Identification : All materials that have come into contact with this compound, including unused product, contaminated gloves, pipette tips, and weighing papers, should be considered chemical waste.
-
Containment :
-
Solid waste should be collected in a clearly labeled, sealed container.[1]
-
Liquid waste containing this compound should be collected in a separate, labeled, and sealed waste container.
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Disposal Procedure :
-
All waste must be disposed of in accordance with local, state, and federal regulations.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal procedures.
-
Leave chemicals in their original containers where possible. Handle uncleaned containers as you would the product itself.
-
By adhering to these guidelines, researchers can safely handle this compound, minimizing personal risk and ensuring a safe laboratory environment.
References
- 1. cdn.pfizer.com [cdn.pfizer.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 4. osha.gov [osha.gov]
- 5. fishersci.com [fishersci.com]
- 6. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
